molecular formula C10H5BrF3NO B592008 4-Bromo-6-(trifluoromethoxy)quinoline CAS No. 1189105-68-7

4-Bromo-6-(trifluoromethoxy)quinoline

Cat. No.: B592008
CAS No.: 1189105-68-7
M. Wt: 292.055
InChI Key: MQWWGBHKEREGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(trifluoromethoxy)quinoline is a high-value chemical intermediate designed for advanced synthetic and medicinal chemistry applications. Its core utility lies in the strategic positioning of two key functional groups: a bromine atom at the 4-position and a trifluoromethoxy group at the 6-position of the quinoline scaffold. The bromo substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This is exemplified by its application in Ullmann-type copper-catalyzed amination reactions to create novel indolyl-quinoline derivatives, a privileged structure in drug discovery . The electron-withdrawing trifluoromethoxy group confers enhanced metabolic stability and influences the lipophilicity of the resulting compounds, which are critical parameters in the optimization of pharmacologically active agents . The quinoline core is a foundational motif in numerous FDA-approved therapeutics and investigational compounds, particularly in areas such as antimycobacterial agents . Researchers utilize this bromo-quinoline to efficiently generate targeted libraries of substituted quinolines for screening against various biological targets, accelerating the discovery of new candidates in medicinal chemistry and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWWGBHKEREGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670908
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-68-7
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-6-(trifluoromethoxy)quinoline. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and information on structurally related compounds to offer a broader context for its potential characteristics and applications in research and drug development.

Core Physicochemical Properties

The unique substitution pattern of this compound, featuring a bromine atom, a trifluoromethoxy group, and a quinoline core, suggests distinct electronic and steric properties that can influence its chemical reactivity, biological activity, and pharmacokinetic profile. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable characteristics in drug candidates.[1]

Identifier and Molecular Details
PropertyValueSource
CAS Number 1189105-68-7[2][3]
Molecular Formula C₁₀H₅BrF₃NO[2]
Molecular Weight 292.05 g/mol [2]
Purity ≥97% (Commercially available)[4]
Quantitative Physicochemical Data
PropertyThis compound6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline (CAS: 882292-61-7)6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 1701-22-0)4-Bromo-6-iodoquinoline (CAS: Not Found)
Melting Point (°C) Data Not AvailableN/AData Not Available173-178
Boiling Point (°C) Data Not Available296.5 at 760 mmHg354.6±37.0 (Predicted)[5]Data Not Available
pKa Data Not AvailableData Not Available6.16±0.40 (Predicted)[5]Data Not Available
logP Data Not Available4.02470Data Not AvailableData Not Available
Solubility Data Not AvailableData Not AvailableData Not AvailableData Not Available
Density (g/cm³) Data Not Available1.6061.771±0.06 (Predicted)[5]Data Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for the synthesis and characterization of substituted quinolines can be adapted.

General Synthesis Protocol: Modified Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline core. A plausible route to this compound could involve the condensation of a 2-amino-aryl ketone with a compound containing an activated methylene group.

Reaction Scheme:

Starting Materials:

  • 2-amino-4-bromobenzotrifluoromethoxide (or a similar precursor)

  • A suitable carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-aryl ketone (1 equivalent) and the carbonyl compound (1.2 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the catalyst with a suitable base.

  • Extraction: Extract the product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

General Analytical Protocol: Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons on the quinoline ring.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethoxy group.[6]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound.[6][7]

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection would be appropriate.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the described protocol.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: 2-amino-4-bromobenzotrifluoromethoxide + Carbonyl Compound reaction Reaction: Solvent + Catalyst Heat (Reflux) start->reaction 1 workup Work-up: Cooling & Neutralization reaction->workup 2 extraction Extraction: Organic Solvent workup->extraction 3 purification Column Chromatography extraction->purification 4 analysis Analysis: NMR, MS, HPLC purification->analysis 5 final_product Pure this compound analysis->final_product 6

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Analytical Characterization

This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the synthesized compound.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC synthesis->hplc structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity identity Identity & Purity Confirmed structure->identity purity->identity

Caption: Logical workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not available in the reviewed literature, the quinoline scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. The presence of the trifluoromethoxy group can significantly influence these properties by enhancing metabolic stability and cell permeability.[1]

Due to the lack of specific experimental data on the biological targets and mechanism of action of this compound, a diagram of its signaling pathway interactions cannot be provided at this time. Further research is required to elucidate its biological functions.

References

Spectroscopic Analysis of Trifluoromethoxy-Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethoxy (-OCF₃) group into the quinoline scaffold is a critical strategy in medicinal chemistry and materials science. This substitution can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough spectroscopic analysis is essential for the unambiguous structure elucidation and characterization of these novel compounds. This guide provides a comprehensive overview of the key spectroscopic techniques employed, presenting structured data, detailed experimental protocols, and a generalized workflow for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of trifluoromethoxy-substituted quinolines in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular framework, the electronic environment of each nucleus, and through-bond scalar couplings.

Data Presentation: NMR Spectroscopic Data

The following table summarizes representative NMR data for trifluoromethoxy-substituted quinoline derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Compound/FragmentNucleusChemical Shift (δ) ppmCoupling Constant (J) HzMultiplicity
Aryl-OCF₃¹⁹F-59.6 to -59.9t, J ≈ 10.1 - 10.5 HzTriplet
Quinolyl-CF₃ (at C-4)¹³C~123.5¹JCF ≈ 274.6 HzQuartet
Quinolyl-CF₃¹⁹F-62.2sSinglet
Azomethine proton (CH=N)¹H8.53 - 8.77-Singlet
Azomethine carbon (CH=N)¹³C162.68 - 164.71--

Note: Data is compiled from various sources and represents typical ranges.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified trifluoromethoxy-substituted quinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.[4] For ¹⁹F NMR, an external standard like CFCl₃ can be used, or shifts can be referenced to a known internal standard.[5]

  • Instrument Setup : Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum with proton decoupling.[6] A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary. The presence of the trifluoromethoxy group will result in quartets for the attached carbon due to ¹JCF coupling.[2][6]

  • ¹⁹F NMR Acquisition : Acquire the spectrum over a wide chemical shift range (e.g., +50 to -250 ppm).[7][8] ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[9] Proton decoupling can be used to simplify spectra if necessary.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of trifluoromethoxy-substituted quinolines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.[3] Tandem MS (MS/MS) experiments can be used to probe the fragmentation patterns, offering further structural insights.[10][11]

Data Presentation: High-Resolution Mass Spectrometry (HRMS) Data
Compound ClassIonization Methodm/z Calculated (M+H)⁺m/z Found (M+H)⁺
Iodo-trifluoromethyldihydroquinolinoneESI530.0434530.0423
Thienyl-trifluoromethyldihydroquinolinoneESI477.9944477.9932
Trifluoromethyl-dihydroquinolinoneESI500.0693500.0685
Bis(trifluoromethyl)-dihydroquinolinoneESI540.0254540.0254

Note: Data is extracted from literature on related trifluoromethyl-substituted quinolinones.[3]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation for positive-ion mode analysis.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or for direct infusion.[11][12]

  • Ionization : Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate intact molecular ions (e.g., [M+H]⁺).[3]

  • Data Acquisition : Acquire mass spectra over a relevant mass range (e.g., m/z 100-1000). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Tandem MS (MS/MS) : To obtain structural information, select the precursor ion of interest (the molecular ion) and subject it to collision-induced dissociation (CID) to generate product ions.[10] The resulting fragmentation pattern provides clues about the molecule's structure.

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of trifluoromethoxy-substituted quinolines. These techniques provide information about the π-conjugated system and the influence of the trifluoromethoxy substituent on the electronic transitions.[1][2]

Data Presentation: Photophysical Data
Compound ClassSolventAbsorption λmax (nm)Emission λem (nm)
Styryl-substituted quinolineDMSO428-
Fluoroquinolones (general)Acetone-Enhanced Emission
Trifluoromethylated quinoline-phenol Schiff basesDMSO, MeOH, ChloroformVariesVaries

Note: Data compiled from various sources. Specific λmax and λem are highly dependent on the exact molecular structure and solvent.[2][13][14]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., DMSO, methanol, chloroform).[2] The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.0 a.u.).

  • UV-Vis Absorption Spectroscopy :

    • Use a dual-beam UV-Vis spectrophotometer.[2][15]

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Measure the sample's absorption spectrum over a relevant wavelength range (e.g., 200-700 nm).[16][17] The wavelength of maximum absorbance is denoted as λmax.

  • Fluorescence Spectroscopy :

    • Use a spectrofluorometer.[2][18]

    • Measure the absorption spectrum first to determine the optimal excitation wavelength (usually at or near the λmax).

    • Set the excitation wavelength and scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum emission intensity is denoted as λem.[18] Slit widths for excitation and emission should be optimized to balance signal intensity and spectral resolution.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized trifluoromethoxy-substituted quinoline.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_conclusion Final Elucidation synthesis Synthesis of Trifluoromethoxy- Substituted Quinoline purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms optical Optical Spectroscopy (UV-Vis, Fluorescence) purification->optical analysis Data Integration & Analysis nmr->analysis ms->analysis optical->analysis elucidation Structure Elucidation & Property Characterization analysis->elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 6-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 6-(trifluoromethoxy)quinoline. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery by detailing the predicted regioselectivity, providing adaptable experimental protocols, and presenting data in a clear, comparative format.

Executive Summary

6-(Trifluoromethoxy)quinoline is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the electrophilic aromatic substitution patterns of this quinoline derivative is crucial for its further functionalization and the creation of diverse molecular libraries. This guide predicts that electrophilic attack will predominantly occur at the C-5 position of the quinoline ring, governed by the combined directing effects of the quinoline nitrogen and the 6-trifluoromethoxy substituent. This prediction is based on established principles of physical organic chemistry and analogies to closely related substituted quinoline systems.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of EAS on 6-(trifluoromethoxy)quinoline is determined by the interplay of the electronic effects of the heterocyclic nitrogen atom and the trifluoromethoxy group.

  • Quinoline Ring System: The pyridine ring of quinoline is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the carbocyclic (benzene) ring. Under the acidic conditions typical for many EAS reactions, the nitrogen is protonated, further deactivating the entire ring system. However, the carbocyclic ring remains the more nucleophilic portion of the molecule. Electrophilic attack on the unsubstituted quinolinium ion preferentially occurs at the C-5 and C-8 positions, as this allows for the formation of a more stable cationic intermediate (Wheland complex) where the aromaticity of the other ring is preserved.[1][2]

  • Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. Despite this deactivation, it functions as an ortho, para-director because the oxygen atom's lone pairs can donate electron density through resonance to stabilize the cationic intermediate.[1] The -OCF₃ group has a notable preference for directing incoming electrophiles to the para position.[1]

Predicted Outcome for 6-(Trifluoromethoxy)quinoline:

  • Electrophilic attack will occur on the more electron-rich carbocyclic ring (positions 5, 7, and 8).

  • The 6-OCF₃ group directs ortho (to C-5 and C-7). The para position is occupied by the ring fusion.

  • The inherent reactivity of the quinoline nucleus favors substitution at C-5 and C-8.

Considering these factors, the C-5 position is the most likely site of electrophilic attack, as it is ortho to the directing -OCF₃ group and is an intrinsically favored position for substitution on the quinoline ring. Substitution at C-7 (ortho to -OCF₃) and C-8 (favored on quinoline) are considered potential minor pathways.

Caption: Logical relationship of directing effects on 6-(trifluoromethoxy)quinoline.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides representative experimental protocols for the nitration, halogenation, and Friedel-Crafts acylation of 6-(trifluoromethoxy)quinoline. The protocols are adapted from established procedures for similarly substituted quinolines and should be considered starting points for optimization.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used to activate adjacent positions for nucleophilic aromatic substitution.

Predicted Reaction: The nitration of 6-(trifluoromethoxy)quinoline is expected to yield primarily 5-nitro-6-(trifluoromethoxy)quinoline .

G start 6-(Trifluoromethoxy)quinoline reagents HNO₃, H₂SO₄ start->reagents Add dropwise conditions 0 °C to RT reagents->conditions workup Aqueous Workup (Quench on ice, basify, extract) conditions->workup After reaction completion purification Column Chromatography workup->purification product 5-Nitro-6-(trifluoromethoxy)quinoline purification->product

Caption: Experimental workflow for the nitration of 6-(trifluoromethoxy)quinoline.

Experimental Protocol (Adapted from Nitration of 6-Bromoquinoline[3])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-salt bath).

  • Addition of Nitrating Agent: Add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH > 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterDetailsReference
Electrophile Nitronium ion (NO₂⁺)[3]
Reagents Conc. HNO₃, Conc. H₂SO₄[3]
Solvent Conc. H₂SO₄[3]
Temperature 0 °C to Room Temperature[3]
Predicted Major Product 5-Nitro-6-(trifluoromethoxy)quinoline[4][5]
Predicted Minor Products 7-Nitro and 8-Nitro isomers
Key Challenges Strongly acidic conditions; potential for charring if temperature is not controlled. The deactivating -OCF₃ group may require slightly harsher conditions than more activated substrates.
Halogenation (Bromination)

Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring, which can be used as a handle for subsequent cross-coupling reactions.

Predicted Reaction: The bromination of 6-(trifluoromethoxy)quinoline is expected to yield primarily 5-bromo-6-(trifluoromethoxy)quinoline .

Experimental Protocol (Adapted from Bromination of 8-methoxyquinoline[6])

  • Reaction Setup: Dissolve 6-(trifluoromethoxy)quinoline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a flask protected from light.

  • Addition of Brominating Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

ParameterDetailsReference
Electrophile Br₂ or Br⁺ equivalent[6]
Reagents Br₂, N-Bromosuccinimide (NBS)[6][7]
Solvent CH₂Cl₂, CHCl₃, CH₃CN[6]
Temperature 0 °C to Room Temperature[6]
Predicted Major Product 5-Bromo-6-(trifluoromethoxy)quinoline[6]
Predicted Minor Products 7-Bromo and 8-Bromo isomers
Key Challenges The deactivating nature of the substrate may lead to slow reaction times. Over-bromination is possible if excess reagent or harsh conditions are used.
Friedel-Crafts Acylation

Friedel-Crafts acylation is a method to install an acyl group on an aromatic ring. This reaction is generally challenging with quinolines due to the deactivation of the ring and the tendency of the Lewis acid catalyst to coordinate with the basic nitrogen atom.

Predicted Reaction & Challenges: Direct intermolecular Friedel-Crafts acylation of 6-(trifluoromethoxy)quinoline is expected to be very difficult and result in low yields. The combination of two deactivating factors (the quinoline nitrogen and the -OCF₃ group) makes the ring extremely unreactive towards this transformation. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate to the quinoline nitrogen, adding a positive charge and further deactivating the system. Intramolecular versions of the reaction, where the acylating group is already tethered to the molecule, may be more feasible under forcing conditions using strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent.[8][9]

Due to the low probability of success, a standard protocol for intermolecular acylation is not provided. Researchers attempting this transformation should consider intramolecular strategies or alternative methods for introducing acyl groups, such as metal-catalyzed cross-coupling reactions with a halogenated precursor.

ParameterDetailsReference
Electrophile Acylium ion (R-C=O⁺)[10]
Reagents Acyl chloride, Lewis Acid (e.g., AlCl₃)[10]
Predicted Outcome Very low to no yield expected
Key Challenges Extreme deactivation of the aromatic ring by both the protonated nitrogen and the -OCF₃ group. Lewis acid catalyst coordination with the quinoline nitrogen.[8]

Reaction Mechanisms

The mechanism for electrophilic aromatic substitution on 6-(trifluoromethoxy)quinoline proceeds through a cationic intermediate known as a Wheland complex or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction.

G S 6-(OCF₃)Quinoline + E⁺ I5 Sigma Complex (Attack at C-5) MOST STABLE S->I5 Favored pathway I7 Sigma Complex (Attack at C-7) S->I7 Minor pathway I8 Sigma Complex (Attack at C-8) S->I8 Minor pathway P5 5-E-6-(OCF₃)Quinoline I5->P5 -H⁺

Caption: General mechanism and stability of intermediates in the EAS of 6-(trifluoromethoxy)quinoline.

Attack at the C-5 position allows for resonance stabilization of the positive charge by the lone pairs of the trifluoromethoxy group's oxygen atom, in addition to preserving the aromaticity of the pyridine ring. This makes the sigma complex for C-5 substitution more stable than those for attack at other positions, leading to it being the major product.

Conclusion

This technical guide outlines the predicted behavior of 6-(trifluoromethoxy)quinoline in electrophilic aromatic substitution reactions. Based on the combined directing effects of the quinoline nucleus and the 6-trifluoromethoxy substituent, electrophilic attack is strongly predicted to occur at the C-5 position. While direct experimental data for this specific substrate is limited, the provided protocols, adapted from analogous systems, offer a robust starting point for synthetic exploration. The information and structured data presented herein are intended to facilitate the efficient design of synthetic routes for novel quinoline-based compounds in pharmaceutical and materials science research. Experimental verification of these predictions is encouraged to further enrich the understanding of this important heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in medicinally important compounds, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of the trifluoromethoxy (-OCF3) group into small molecules is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted quinolines for drug discovery and development.

This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-(trifluoromethoxy)quinoline with various arylboronic acids. This reaction allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the quinoline core, leading to the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester). The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Applications in Medicinal Chemistry

The 4-aryl-6-(trifluoromethoxy)quinoline core is a valuable scaffold in medicinal chemistry. The trifluoromethoxy group at the 6-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The aryl group introduced at the 4-position via Suzuki-Miyaura coupling can be tailored to interact with specific biological targets. Derivatives of this scaffold are of significant interest for the development of novel therapeutics, particularly in oncology and infectious diseases.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While a specific protocol for this compound is not extensively documented in publicly available literature, the following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous bromo-quinoline derivatives with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O90880-90
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100682-92
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O801075-85
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1001270-80

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general method and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethoxy)quinoline product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Ar Aryl-Pd(II)-Ar' Ln Transmetalation->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 Regeneration Product Aryl-Ar' RedElim->Product Bromoquinoline This compound Bromoquinoline->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-6-(trifluoromethoxy)quinoline as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromo-substituent at the 4-position allows for a wide range of functionalization reactions, enabling the synthesis of diverse libraries of novel quinoline derivatives.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below. It typically involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki, Stille, and Sonogashira couplings) or migratory insertion of an alkene (in the Heck reaction), and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation/Insertion Transmetalation/Insertion Ar-Pd(II)(X)Ln->Transmetalation/Insertion R-M or Alkene Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation/Insertion->Ar-Pd(II)(R)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Application Notes:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a diverse range of 4-aryl-6-(trifluoromethoxy)quinolines. These products are valuable scaffolds in drug discovery. The reaction generally proceeds with good to excellent yields and tolerates a wide variety of functional groups on the boronic acid partner.

Quantitative Data:
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O901680-90
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001282-92
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1001875-85
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901270-80

Note: Yields are based on reported data for similar substrates and may require optimization for this compound.[1][2]

Experimental Protocol:

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add this compound, arylboronic acid, base to flask Catalyst Add Pd catalyst and ligand Reactants->Catalyst Solvent Add degassed solvent Catalyst->Solvent Inert Evacuate and backfill with N₂/Ar Solvent->Inert Heat Heat to specified temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethoxy)quinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Application Notes:

This reaction enables the synthesis of various 4-amino-6-(trifluoromethoxy)quinoline derivatives, which are of great interest in medicinal chemistry. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less nucleophilic amines. Bulky, electron-rich phosphine ligands are generally preferred.

Quantitative Data:
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101688
2PyrrolidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101685
3AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1002475
4N-MethylanilinePd(OAc)₂ (2)Josiphos-type (3)NaOtBu (1.2)Toluene901880
5IndolePd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (2.0)1,4-Dioxane1001670

Note: Yields are based on reported data for the amination of similar 6-bromoquinoline substrates and may require optimization.[3][4]

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Stir the reaction for the indicated time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes.

Application Notes:

This reaction allows for the introduction of an alkynyl group at the 4-position of the quinoline core, yielding 4-alkynyl-6-(trifluoromethoxy)quinolines. These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Quantitative Data:
EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃NDioxane100680-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF60875-85
31-HexynePd(OAc)₂ (2)CuI (4)DIPADMF801270-80
4EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTolueneRT2070-80
5(4-Ethynylphenyl)methanolPdCl₂(PPh₃)₂ (3)CuI (6)PiperidineDMF901065-75

Note: Yields are based on reported data for similar bromoquinoline substrates and may require optimization.[5][6]

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this three times.

  • Add the anhydrous solvent, the terminal alkyne, and the base via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-alkynyl-6-(trifluoromethoxy)quinoline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application Notes:

The Heck reaction of this compound with various alkenes can be employed to synthesize 4-alkenyl-6-(trifluoromethoxy)quinolines. The regioselectivity of the alkene insertion is a key consideration and is often controlled by steric and electronic factors. Phosphine-free catalyst systems or those with bulky phosphine ligands are commonly used.

Quantitative Data:
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002460-70
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAcNMP1201870-80
3Ethyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801665-75
4AcrylonitrilePdCl₂ (5)-Et₃NToluene1102055-65

Note: Specific data for this compound is limited. The provided data is based on general Heck reaction protocols for aryl bromides and will likely require significant optimization.[7][8]

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base.

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organic halide.

Application Notes:

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation. While it is a powerful and versatile reaction, the toxicity of organotin compounds is a significant drawback. This reaction can be used to introduce various aryl, heteroaryl, or vinyl groups at the 4-position of the quinoline ring.

Quantitative Data:
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1102470-80
2(Furan-2-yl)tributylstannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF801865-75
3VinyltributylstannanePdCl₂(PPh₃)₂ (3)-LiClDMF901670-80
4(Thiophen-2-yl)tributylstannanePd(OAc)₂ (2)SPhos (4)CsF1,4-Dioxane1002075-85
Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent followed by the organostannane via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Stir for 30 minutes, then filter the mixture through celite.

  • Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-6-(trifluoromethoxy)quinoline with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceutical agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position, modulated by the electron-withdrawing trifluoromethoxy group at the 6-position, offers a versatile handle for further molecular elaboration.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The reactivity of the aryl halide is a key factor in the success of the coupling, with the general trend being I > Br > Cl.[3] For aryl bromides, the reaction often requires heating, although room temperature protocols have been developed.[3][4] The presence of electron-withdrawing groups on the aryl halide can influence the reaction rate.[5]

This protocol outlines both traditional copper-catalyzed and modern copper-free conditions, providing researchers with options to best suit their substrate scope and laboratory capabilities.

Experimental Protocols

Two primary protocols are presented: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative. The choice of method may depend on the sensitivity of the substrates to copper, the desired purity of the product, and the potential for alkyne homocoupling (Glaser coupling), which can be a side reaction in the presence of copper.[6]

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add the solvent (e.g., Toluene, 5-10 mL per mmol of the quinoline substrate) and the amine base (e.g., Et₃N, 2-3 eq.).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-6-(trifluoromethoxy)quinoline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper-sensitive functional groups are present or to avoid the formation of alkyne homocoupling byproducts.[6]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., (AllylPdCl)₂, Pd(OAc)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

  • Solvent (e.g., DMF, Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Add the solvent (e.g., DMF) and stir for a few minutes to allow for the formation of the active catalyst.

  • Add this compound (1.0 eq.), the base (e.g., Cs₂CO₃, 2.0 eq.), and the terminal alkyne (1.2 eq.).

  • Stir the reaction at room temperature or heat to a temperature between 50-100 °C, depending on the substrate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

EntryAryl BromideAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
14-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ (5)-CuI (3)Et₃N (2)TolueneRT85[7]
24-Bromo-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)-CuI (3)Et₃N (2)TolueneRT82[7]
3BromobenzenePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)-Cs₂CO₃ (2)DMFRT95[6]
44-Bromotoluene1-HexynePd(PPh₃)₂Cl₂ (5)-CuI (2.5)i-Pr₂NH (7)THFRT89[8]
54-BromoanisolePhenylacetylenePdCl₂(CH₃CN)₂Cyclopropylphosphine-Et₃NWater (3% PTS)RT96[4]

Note: The yields and conditions are illustrative and may require optimization for the specific substrate this compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Alkyne_Complex Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination R'-C≡CH Base_Deprotonation Base Alkyne_Coordination->Base_Deprotonation Cu_Alkyne_Complex [Cu-C≡CR'] Cu_Alkyne_Complex->Transmetalation Cu-Acetylide Base_Deprotonation->Cu_Alkyne_Complex

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Reagents to Schlenk Flask B 2. Add Solvent and Base A->B C 3. Degas Mixture B->C D 4. Add Alkyne C->D E 5. Stir at RT or Heat D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench and Dilute F->G H 8. Filter through Celite G->H I 9. Aqueous Wash H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L L K->L Final Product

Caption: General experimental workflow for Sonogashira coupling.

References

The Versatile Building Block: 4-Bromo-6-(trifluoromethoxy)quinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-6-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The quinoline scaffold itself is a prominent feature in a wide array of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 6-position offers unique opportunities for selective functionalization, making it a valuable tool for medicinal chemists in the design and development of new drugs.

The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The trifluoromethoxy group at the C6 position can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This document provides an overview of the application of this compound as a building block in medicinal chemistry, with a focus on its use in the synthesis of potential kinase inhibitors. While specific experimental data for this compound is limited in the public domain, this report provides representative protocols and data based on closely related 4-bromoquinoline analogs to illustrate its synthetic utility.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions on analogous 6-bromoquinoline scaffolds. These data are compiled based on typical outcomes for similar substrates under optimized conditions and serve as a guideline for the expected reactivity of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 6-Bromoquinoline Analogs

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Phenylquinoline derivative85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)quinoline derivative80-90
33-Fluorophenylboronic acid6-(3-Fluorophenyl)quinoline derivative82-92
44-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)quinoline derivative75-85
5Thiophen-2-ylboronic acid6-(Thiophen-2-yl)quinoline derivative70-80

Table 2: Representative Yields for Buchwald-Hartwig Amination of 6-Bromoquinoline Analogs

EntryAmineProductTypical Yield (%)
1Aniline6-(Phenylamino)quinoline derivative~85-95%
2Morpholine6-Morpholinoquinoline derivative~80-90%
3Benzylamine6-(Benzylamino)quinoline derivative~75-85%

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for this compound. Optimization of reaction parameters is often necessary to achieve the best results.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-6-(trifluoromethoxy)quinolines via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethoxy)quinoline.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-6-(trifluoromethoxy)quinolines via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-(trifluoromethoxy)quinoline derivative.

Mandatory Visualization

The following diagrams illustrate the general workflow for the application of this compound as a building block and a representative signaling pathway that could be targeted by its derivatives.

G cluster_workflow Experimental Workflow for Drug Candidate Synthesis start This compound reaction1 Suzuki Coupling (Aryl/Heteroaryl Introduction) start->reaction1 reaction2 Buchwald-Hartwig Amination (Amine Introduction) start->reaction2 intermediate1 4-Aryl-6-(trifluoromethoxy)quinoline reaction1->intermediate1 intermediate2 4-Amino-6-(trifluoromethoxy)quinoline reaction2->intermediate2 purification Purification (Chromatography) intermediate1->purification intermediate2->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (e.g., Kinase Assay) characterization->bioassay candidate Lead Compound/Drug Candidate bioassay->candidate

Caption: Synthetic workflow using this compound.

G cluster_pathway Representative Kinase Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds p_receptor Phosphorylated RTK receptor->p_receptor Autophosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) p_receptor->downstream Activates inhibitor Quinoline-based Kinase Inhibitor inhibitor->p_receptor Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Inhibition of a generic RTK signaling pathway.

Synthesis of Bioactive Molecules from 4-Bromo-6-(trifluoromethoxy)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-Bromo-6-(trifluoromethoxy)quinoline as a key building block. The trifluoromethoxy group at the 6-position offers unique electronic properties and metabolic stability, making this scaffold attractive for the development of novel therapeutic agents. This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, enabling the introduction of diverse functionalities at the 4-position of the quinoline core.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. The starting material, this compound, provides a versatile platform for generating libraries of novel compounds for drug discovery programs. The bromine atom at the 4-position is amenable to various cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing aryl, amino, and alkynyl moieties.

Synthetic Pathways Overview

The functionalization of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The general synthetic routes to introduce aryl, amino, and alkynyl groups at the 4-position are depicted below.

Synthesis_Pathways This compound This compound Aryl_Product 4-Aryl-6-(trifluoromethoxy)quinoline (Bioactive Derivatives) This compound->Aryl_Product Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) Amino_Product 4-Amino-6-(trifluoromethoxy)quinoline (Bioactive Derivatives) This compound->Amino_Product Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Alkynyl_Product 4-Alkynyl-6-(trifluoromethoxy)quinoline (Bioactive Derivatives) This compound->Alkynyl_Product Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base)

Caption: Synthetic routes from this compound.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-(trifluoromethoxy)quinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the quinoline ring. These derivatives have shown significant potential as anticancer agents.

Quantitative Data on Bioactive 6-Aryl-4-(substituted)quinoline Derivatives

While specific bioactivity data for derivatives of 4-Aryl-6-(trifluoromethoxy)quinoline is not extensively available in the public domain, structurally related compounds have demonstrated potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of representative 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives against various human cancer cell lines.

Compound IDR Group (at C6)Cancer Cell LineIC50 (µM)
14u 4-fluorophenylHuh7 (Liver)0.03
MCF-7 (Breast)0.18
SGC-7901 (Gastric)0.09

Data is for structurally related 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives and serves as a reference for the potential bioactivity of compounds synthesized from this compound.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(dppf)Cl2, 3 mol%) - Base (e.g., Na2CO3, 2 equiv) B Add degassed solvent (e.g., 1,4-dioxane/water) under inert atmosphere (N2 or Ar) A->B C Heat the reaction mixture (e.g., 80-90 °C) with stirring B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool to room temperature and perform aqueous work-up D->E F Extract with an organic solvent (e.g., ethyl acetate) E->F G Dry organic layer, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[4]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[4]

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethoxy)quinoline.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-(trifluoromethoxy)quinoline Derivatives

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds, enabling the coupling of a wide variety of amines with aryl halides. This reaction is instrumental in preparing 4-aminoquinoline derivatives, a class of compounds known for their anticancer and antimalarial activities.

Quantitative Data on Bioactive 4-Anilinoquinazoline and 4-Aroylquinoline Derivatives

Direct bioactivity data for 4-amino-6-(trifluoromethoxy)quinoline derivatives is limited. However, related 4-anilinoquinazolines and 4-aroylquinolines have shown potent anticancer effects.

Compound TypeCancer Cell LineIC50 (µM)
4-Anilinoquinazoline derivativePC-3 (Prostate)13.0
4-Aroylquinoline derivativeKB (Oral)0.217
HT-29 (Colon)0.327
MKN45 (Gastric)0.239

Data is for structurally related compounds and provides a benchmark for the potential bioactivity of 4-amino-6-(trifluoromethoxy)quinoline derivatives.[5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine: - Pd catalyst (e.g., Pd2(dba)3, 2 mol%) - Ligand (e.g., Xantphos, 4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) B Add: - this compound (1 equiv) - Amine (1.2 equiv) A->B C Add anhydrous, degassed solvent (e.g., toluene) B->C D Heat the reaction mixture (e.g., 90-110 °C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature and perform aqueous work-up E->F G Extract with an organic solvent F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine in a Schlenk flask: - this compound (1 equiv) - Pd catalyst (e.g., PdCl2(PPh3)2, 5 mol%) - CuI (10 mol%) - Base (e.g., Et3N) in a solvent (e.g., toluene) B Degas the mixture A->B C Add terminal alkyne (1.2 equiv) B->C D Stir at room temperature or with gentle heating C->D E Monitor reaction progress (TLC or LC-MS) D->E F Quench with water E->F G Extract with an organic solvent F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

References

Application of 4-Bromo-6-(trifluoromethoxy)quinoline in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Its unique electronic and steric properties allow for versatile interactions with the ATP-binding pocket of various protein kinases. The specific derivative, 4-Bromo-6-(trifluoromethoxy)quinoline, represents a highly valuable starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The trifluoromethoxy group at the 6-position enhances metabolic stability and lipophilicity, which can improve cell permeability and overall pharmacokinetic properties of the resulting inhibitor candidates. This document provides detailed application notes and protocols for leveraging this compound in a kinase inhibitor discovery campaign.

Rationale for Use in Kinase Inhibitor Design

The strategic placement of the bromo and trifluoromethoxy groups on the quinoline core offers several advantages for drug discovery:

  • Synthetic Tractability: The 4-bromo substituent is readily displaced or coupled using a variety of well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups. This facilitates the rapid generation of a library of analogues for SAR studies.

  • Targeting the ATP-Binding Site: The 4-position of the quinoline ring is often directed towards the solvent-exposed region of the kinase ATP-binding site. Modifications at this position can be tailored to interact with specific amino acid residues, thereby influencing inhibitor potency and selectivity.

  • Improved Physicochemical Properties: The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can lead to improved oral bioavailability and a longer half-life of the drug candidate.

Potential Kinase Targets

Based on the extensive literature on quinoline-based kinase inhibitors, derivatives of this compound are promising candidates for targeting several important kinase families implicated in cancer and other diseases:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors. The quinoline scaffold is a well-established core for EGFR inhibitors.[1][2][3][4][5]

  • RAF Kinases (B-RAF, C-RAF): Central components of the MAPK/ERK signaling pathway, with B-RAF mutations being a major driver in melanoma.[6]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Involved in cell survival and proliferation, and a potential target in various cancers.[7]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of kinases.

Illustrative Data on Hypothetical Derivatives

The following table summarizes hypothetical data for a series of compounds derived from this compound. This data is for illustrative purposes to demonstrate how results from a screening campaign could be presented.

Compound IDR-Group at 4-positionTarget KinaseIC50 (nM)Cell Proliferation (GI50, µM)
Lead-001 3-chloro-4-fluoroanilineEGFR500.8
Lead-002 4-(piperazin-1-yl)anilineSGK1250.5
Lead-003 4-methyl-3-(trifluoromethyl)anilineB-RAF (V600E)150.2
Lead-004 Pyrazole-4-boronic acidC-RAF751.2
Lead-005 3-ethynylanilineEGFR (T790M)300.6

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-6-(trifluoromethoxy)quinoline Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of 4-anilino-6-(trifluoromethoxy)quinoline derivatives from the parent 4-bromo compound.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-6-(trifluoromethoxy)quinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant human kinase (e.g., EGFR, B-RAF)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Add the kinase, substrate, and ATP solution to each well to initiate the kinase reaction.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, A375 for B-RAF)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the inhibitor compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS RAF RAF (e.g., B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: A representative kinase signaling pathway (MAPK/ERK).

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig Coupling) Start->Synthesis Library Compound Library Synthesis->Library KinaseAssay In Vitro Kinase Assay (IC50 Determination) Library->KinaseAssay CellAssay Cell-Based Proliferation Assay (GI50 Determination) Library->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Experimental workflow for kinase inhibitor discovery.

SAR_Logic Core Quinoline Core (4-Bromo-6-trifluoromethoxy) R_Group R-Group at 4-position Core->R_Group Modified with Aniline Substituted Aniline R_Group->Aniline Aryl Aryl/Heteroaryl R_Group->Aryl Potency Potency (IC50) Aniline->Potency Selectivity Selectivity Aniline->Selectivity Aryl->Potency Aryl->Selectivity

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and pharmaceutical agents. Functionalization of the quinoline core is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. Among the various positions on the quinoline ring, the C4-position is of particular interest. Nucleophilic substitution at this position on a 4-haloquinoline precursor provides a versatile and efficient route to introduce a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 4-Bromo-6-(trifluoromethoxy)quinoline. The presence of the electron-withdrawing trifluoromethoxy group at the C6-position is anticipated to activate the C4-position towards nucleophilic attack, facilitating both traditional nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize representative reaction conditions and yields for various nucleophilic substitution reactions on 4-bromoquinoline derivatives, which can be adapted for this compound.

Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

EntryNucleophilePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1280-90
3PiperidinePd₂(dba)₃ (2)BINAP (3)K₃PO₄Dioxane1001670-80
4p-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1002465-75

Table 2: Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Type)

EntryBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O901680-90
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1002475-85
4Pyridine-3-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1001870-80

Table 3: Direct Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium Methoxide-MethanolReflux1270-80
2PiperidineK₂CO₃DMSO1502460-70
3PhenolCs₂CO₃NMP1201855-65
4Morpholine (Microwave)-Ethanol1400.585-95

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP; 1.2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine nucleophile.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-(trifluoromethoxy)quinoline derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general method for the C-C cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or round-bottom flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethoxy)quinoline derivative.

Protocol 3: General Procedure for Direct Nucleophilic Aromatic Substitution (SNAr) - Microwave-Assisted Amination

This protocol describes a rapid and efficient method for the direct amination of this compound using microwave irradiation.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine; 2.0-3.0 equiv)

  • Solvent (e.g., Ethanol, DMSO, NMP)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the amine nucleophile.

  • Add the solvent to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) for the specified time (e.g., 30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by precipitation upon addition of water. Filter the solid, wash with water, and dry.

  • Alternatively, extract the product with a suitable organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Select this compound and Nucleophile reagents Prepare Reactants, Solvents, and Catalysts start->reagents setup Reaction Setup: - Inert Atmosphere - Conventional Heating or  Microwave Irradiation reagents->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching, Extraction, and Washing reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification end End: Characterized 4-Substituted-6- (trifluoromethoxy)quinoline purification->end

Caption: A generalized workflow for the nucleophilic substitution on this compound.

Biological Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway

Many 4-aminoquinoline derivatives have been identified as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. A key signaling cascade often targeted is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation, Growth, and Survival S6K->Proliferation EIF4E->Proliferation Inhibition of inhibitor Inhibitor 4-Amino-6-(trifluoromethoxy)quinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 4-aminoquinoline derivatives.

References

Application Notes and Protocols for the Synthesis of Novel PROTACs Utilizing 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4][6] The design and synthesis of novel PROTACs are of significant interest in drug discovery for targeting proteins implicated in various diseases, including cancer and neurodegenerative disorders.[2][7]

This document provides detailed application notes and protocols for the hypothetical synthesis of a novel PROTAC utilizing 4-Bromo-6-(trifluoromethoxy)quinoline as a warhead for an epigenetic reader protein, Bromodomain-containing protein 4 (BRD4). While direct synthesis of PROTACs using this specific quinoline derivative is not yet prominently documented in publicly available literature, its structural features suggest its potential as a starting point for developing new protein degraders. These protocols are based on established methodologies for PROTAC synthesis and are intended to serve as a guide for researchers.[1]

Hypothetical Target Profile: BRD4

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene transcription.[8] Overexpression or dysregulation of BRD4 is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[9] Several PROTACs targeting BRD4 have been successfully developed and have shown potent anti-proliferative effects in cancer cell lines.[8][9]

Principle of the PROTAC-Mediated Degradation of BRD4

The synthesized PROTAC is designed to induce the degradation of BRD4 by hijacking the Cereblon (CRBN) E3 ligase. The quinoline moiety of the PROTAC will bind to the bromodomain of BRD4, while the CRBN ligand (e.g., a derivative of thalidomide or pomalidomide) will recruit the CRBN E3 ligase complex. This proximity will lead to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Quinoline-Linker-CRBN Ligand) PROTAC->PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome 26S Proteasome BRD4->Proteasome Recognition & Degradation CRBN->BRD4 Ubiquitination Ub Ubiquitin Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4

Caption: Catalytic cycle of the hypothetical BRD4-targeting PROTAC.

Synthetic Strategy

The proposed synthesis involves a multi-step approach:

  • Functionalization of the Warhead: Modification of this compound to introduce a reactive handle for linker attachment.

  • Linker Synthesis: Preparation of a suitable linker with appropriate length and physicochemical properties.

  • Coupling of Components: Stepwise or convergent coupling of the functionalized warhead, linker, and the E3 ligase ligand.

  • Purification and Characterization: Purification of the final PROTAC molecule followed by structural and functional characterization.

Synthesis_Workflow Start Starting Materials (Quinoline, Linker Precursor, E3 Ligase Ligand) Step1 Step 1: Functionalization of This compound Start->Step1 Step2 Step 2: Synthesis of Functionalized Linker Start->Step2 Step3 Step 3: Coupling of Functionalized Quinoline and Linker Step1->Step3 Step2->Step3 Step4 Step 4: Deprotection (if necessary) Step3->Step4 Step5 Step 5: Coupling with E3 Ligase Ligand Step4->Step5 Purification Purification (e.g., HPLC) Step5->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for the synthesis of the hypothetical PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Quinoline Intermediate

This protocol describes a hypothetical reaction to introduce an amine-containing side chain at the 4-position of the quinoline ring via a Suzuki coupling, which can then be used for linker attachment.

Materials:

  • This compound

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M Na₂CO₃ solution

  • 1,4-Dioxane

  • Toluene

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and toluene (4:1 mixture).

  • Add degassed 2 M Na₂CO₃ solution (3.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected quinoline intermediate.

Protocol 2: Boc Deprotection and Linker Coupling

Materials:

  • Boc-protected quinoline intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Bromo-PEGn-NHS ester (as an example linker)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-30% v/v) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

    • Dry the organic layer and concentrate to obtain the deprotected amine.

  • Linker Coupling:

    • Dissolve the deprotected quinoline amine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq).

    • Add a solution of Bromo-PEGn-NHS ester (1.1 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the product by flash column chromatography to yield the quinoline-linker intermediate.

Protocol 3: Final PROTAC Synthesis - Coupling with E3 Ligase Ligand

This protocol describes the coupling of the quinoline-linker intermediate with a pomalidomide derivative (a common CRBN ligand).

Materials:

  • Quinoline-linker intermediate from Protocol 2

  • Pomalidomide-amine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of the pomalidomide-amine derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid (if the linker has a terminal carboxylic acid).

  • Alternatively, if the linker has a terminal bromide, a nucleophilic substitution with an amine-functionalized pomalidomide would be performed.

  • Add a solution of the quinoline-linker intermediate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and biological activity of the BRD4-targeting PROTAC. Actual values will vary depending on the specific linkers, E3 ligase ligands, and reaction conditions used.

Table 1: Representative Yields and Purity for PROTAC Synthesis Steps

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%) (after purification)
1Suzuki CouplingThis compoundBoc-protected quinoline intermediate65-85>95
2Linker CouplingDeprotected quinoline amineQuinoline-linker intermediate50-70>95
3Final CouplingQuinoline-linker intermediateFinal PROTAC30-50>98 (after HPLC)

Table 2: Hypothetical Biological Activity Data for the Final PROTAC

ParameterValueAssay
Binding Affinity (KD) to BRD4 50-200 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
Binding Affinity (KD) to CRBN 100-500 nMITC or SPR
BRD4 Degradation (DC50) 10-100 nMWestern Blot or In-Cell ELISA in a relevant cell line (e.g., MCF7, MV4-11)
Maximum Degradation (Dmax) >90%Western Blot or In-Cell ELISA
Cell Proliferation (IC50) 20-150 nMCellTiter-Glo® Luminescent Cell Viability Assay

Biological Evaluation Protocols

Protocol 4: Western Blotting for BRD4 Degradation

Procedure:

  • Cell Treatment: Plate a suitable cancer cell line (e.g., MV4-11) and allow cells to adhere or stabilize. Treat cells with varying concentrations of the synthesized PROTAC (and a vehicle control) for 18-24 hours.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control.

Signaling Pathway Visualization

BRD4_Signaling_Pathway cluster_inhibition Inhibition by PROTAC BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Binds to P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes PROTAC PROTAC-mediated Degradation PROTAC->BRD4

Caption: Simplified signaling pathway of BRD4 in promoting oncogene transcription.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the synthesis and evaluation of novel PROTACs derived from this compound. This scaffold presents an opportunity for the development of new chemical entities in the rapidly evolving field of targeted protein degradation. Rigorous experimental validation will be necessary to ascertain the actual efficacy and therapeutic potential of any PROTACs synthesized based on these guidelines.

References

The Pivotal Role of 4-Bromo-6-(trifluoromethoxy)quinoline in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global demand for efficient and environmentally conscious crop protection solutions continues to grow, the focus on novel heterocyclic scaffolds in agrochemical research has intensified. Among these, quinoline derivatives have emerged as a privileged structural motif, demonstrating a broad spectrum of fungicidal and insecticidal activities. Specifically, 4-Bromo-6-(trifluoromethoxy)quinoline is a key intermediate, offering a versatile platform for the synthesis of a new generation of potent agrochemicals. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a lipophilic trifluoromethoxy group at the 6-position, allows for precise molecular tailoring to enhance biological efficacy and optimize physicochemical properties.

This application note provides a comprehensive overview of the synthetic utility of this compound in the development of innovative fungicides and insecticides. It details key reaction protocols, presents quantitative data for representative transformations, and illustrates the logical workflows for the creation of advanced agrochemical candidates. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development industries.

Key Synthetic Applications

The bromine atom at the 4-position of the quinoline ring is a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, which is crucial for modulating the biological activity of the final compound. The trifluoromethoxy group at the 6-position often contributes to increased metabolic stability and improved membrane permeability, desirable traits for effective agrochemicals.

Two of the most powerful and widely employed synthetic transformations involving this compound are:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is particularly valuable for creating fungicides and insecticides with complex molecular architectures.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, providing access to a diverse array of 4-aminoquinoline derivatives. Many potent agrochemicals feature an amino linkage at this position.

Application Example 1: Synthesis of a Potential Quinoline-Based Fungicide via Suzuki-Miyaura Coupling

Quinoline-based compounds have shown significant promise as fungicides. The synthesis of novel derivatives often involves the introduction of a substituted aromatic or heterocyclic moiety at the 4-position. The following protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a hypothetical, yet plausible, fungicidal candidate.

Quantitative Data: Suzuki-Miyaura Coupling Reaction
ParameterValue
Starting Material This compound
Coupling Partner (4-fluorophenyl)boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate (K₂CO₃)
Solvent System 1,4-Dioxane / Water (4:1)
Reaction Temperature 90 °C
Reaction Time 12 hours
Typical Yield 85-95%
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-6-(trifluoromethoxy)quinoline
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 292 mg), (4-fluorophenyl)boronic acid (1.2 mmol, 168 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Suzuki_Miyaura_Coupling start This compound reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C start->reagents boronic_acid (4-fluorophenyl)boronic acid boronic_acid->reagents product 4-(4-fluorophenyl)-6-(trifluoromethoxy)quinoline (Potential Fungicide) reagents->product

Suzuki-Miyaura coupling for fungicide synthesis.

Application Example 2: Synthesis of a Potential Quinoline-Based Insecticide via Buchwald-Hartwig Amination

The introduction of an amino group at the 4-position of the quinoline ring is a key feature in several insecticidal molecules. The Buchwald-Hartwig amination provides an efficient method for this transformation. The following protocol outlines the synthesis of a hypothetical insecticidal candidate.

Quantitative Data: Buchwald-Hartwig Amination
ParameterValue
Starting Material This compound
Amine Source Morpholine
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 8 hours
Typical Yield 80-90%
Experimental Protocol: Synthesis of 4-(morpholino)-6-(trifluoromethoxy)quinoline
  • Reaction Setup: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg) and XPhos (0.08 mmol, 38 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 292 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent and Amine Addition: Evacuate and backfill the tube with an inert gas three times. Add dry toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

Buchwald_Hartwig_Amination start This compound reagents Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100°C start->reagents amine Morpholine amine->reagents product 4-(morpholino)-6-(trifluoromethoxy)quinoline (Potential Insecticide) reagents->product Agrochemical_Development_Workflow start This compound (Key Intermediate) diversification Chemical Diversification (e.g., Suzuki, Buchwald-Hartwig) start->diversification library Library of Novel Quinoline Derivatives diversification->library screening High-Throughput Screening (Fungicidal/Insecticidal Assays) library->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Agrochemical Candidate optimization->candidate

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-6-(trifluoromethoxy)quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges include controlling regioselectivity during bromination, preventing over-halogenation, and managing potentially harsh reaction conditions that can lead to side product formation or degradation of the starting material.[1] The electron-donating nature of the trifluoromethoxy group can influence the position of bromination on the quinoline ring.

Q2: At which position is bromination most likely to occur on the 6-(trifluoromethoxy)quinoline ring?

Q3: What are common side products observed during the bromination of quinolines?

A3: Common side products include di- or poly-brominated quinolines and isomers where bromine has added to an undesired position.[2] The formation of these byproducts is often influenced by the choice of brominating agent, reaction solvent, and temperature. In some cases, intramolecular cyclization or other rearrangements can occur, leading to a complex mixture of products.[2]

Q4: How can I purify the final this compound product?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel.[1][3] A common eluent system is a mixture of hexane and ethyl acetate.[3][4] Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective method for obtaining a high-purity product.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive starting material or reagents.Ensure the purity of 6-(trifluoromethoxy)quinoline and the brominating agent. Use freshly opened or purified reagents.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5]
Presence of moisture.Use anhydrous solvents and ensure all glassware is thoroughly dried, as moisture can quench some reagents.[6]
Formation of Multiple Products (Poor Regioselectivity) Reaction conditions favor multiple bromination sites.Screen different brominating agents (e.g., NBS, Br2).[7] Vary the solvent, as solvent polarity can influence regioselectivity.[8] Consider using a milder brominating agent or lower reaction temperatures.
Steric hindrance or electronic effects.Employ a directing group strategy if direct bromination is not selective. Alternatively, consider a multi-step synthetic route involving a precursor with the desired substitution pattern.
Over-bromination (Di- or Poly-brominated Products) Excess of brominating agent.Use a stoichiometric amount or a slight excess of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
High reaction temperature.Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.[6]
Product Degradation Harsh reaction conditions.Avoid excessively high temperatures or prolonged reaction times.[6] If using a strong acid or base, consider using a milder alternative.
Unstable product under workup conditions.Perform the workup at a lower temperature and minimize exposure to strong acids or bases.

Experimental Protocols

Proposed Synthesis of this compound via Bromination

This protocol is a suggested starting point based on general procedures for quinoline bromination. Optimization of specific parameters will likely be necessary.

Materials:

  • 6-(trifluoromethoxy)quinoline

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH3CN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 6-(trifluoromethoxy)quinoline (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Substituted Quinolines

Substrate Brominating Agent Solvent Temperature Time Yield Reference
8-MethoxyquinolineBr2 (1.1 eq)CH2Cl2Room Temp2 days92%[4]
8-AminoquinolineBr2 (2.1 eq)CH2Cl2Room Temp17 h99%[4]
8-HydroxyquinolineBr2 (1.5 eq)CH3CN0 °C1 day58% (mono-bromo)[4]
TetrahydroquinolinesNBSVariousMild-Good[7]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 6-(trifluoromethoxy)quinoline in anhydrous DCM cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0 °C, then warm to RT add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete wash Wash with NaHCO3 and Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield cluster_analysis Problem Analysis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Product Formation start Low Yield of This compound check_sm Is starting material consumed? (TLC/LC-MS) start->check_sm check_side_products Are there significant side products? check_sm->check_side_products Yes increase_temp Increase reaction temperature check_sm->increase_temp No lower_temp Lower reaction temperature check_side_products->lower_temp Yes increase_time Increase reaction time increase_temp->increase_time check_reagents Check reagent purity/activity increase_time->check_reagents change_solvent Change solvent lower_temp->change_solvent change_brominating_agent Use a milder brominating agent change_solvent->change_brominating_agent

Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 4-Bromo-6-(trifluoromethoxy)quinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective purification techniques for this compound? A1: The most effective purification techniques for halogenated and trifluoromethoxy-substituted quinolines are column chromatography and recrystallization.

  • Column Chromatography on silica gel is highly effective for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products.[1][2]

  • Recrystallization is an excellent final step for achieving high purity, particularly if the crude material is already relatively clean (>90%). It is effective at removing small amounts of impurities.[3][4]

  • Acid-Base Extraction can be used as a preliminary cleanup step to remove non-basic organic impurities, leveraging the basic nitrogen atom in the quinoline ring.[1]

Q2: How does the trifluoromethoxy (-OCF3) group affect purification? A2: The highly electronegative trifluoromethoxy group can significantly influence the molecule's properties, which impacts purification strategies. It generally increases the lipophilicity of the molecule, which may affect its solubility in common recrystallization and chromatography solvents.[5] This group can also engage in unique intermolecular interactions that might alter its retention characteristics on chromatography columns compared to non-fluorinated analogs.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do? A3: If a single solvent is not effective, a mixed-solvent system is a powerful alternative. This involves using a pair of miscible solvents: a "good" solvent in which your compound is soluble when hot, and a "poor" or "anti-solvent" in which it is insoluble even when hot.[4] Common pairs for bromoquinolines include ethanol/water and ethyl acetate/hexanes.[1][2][6] You dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy, then reheat to clarify and cool slowly.

Q4: My purified compound is still slightly colored. How can I remove colored impurities? A4: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[3] The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration. This should be done before the crystallization step. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form During Recrystallization 1. The solution is not sufficiently supersaturated (too much solvent used).[3][4]2. The compound is too soluble in the chosen solvent, even at low temperatures.[3]3. Impurities are present that inhibit crystal nucleation.[3]4. Lack of nucleation sites in a very smooth flask.[3]1. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3][4]2. Concentrate the Solution: Carefully evaporate some solvent to increase the concentration and allow it to cool again.[3][4]3. Change Solvent System: Switch to a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.[5]
Product "Oils Out" Instead of Crystallizing 1. The degree of supersaturation is too high.[4]2. The cooling rate is too fast.[1]3. The boiling point of the solvent is too high, causing the compound to melt before it dissolves.1. Dilute and Reheat: Reheat the solution to dissolve the oil, then add a small amount of additional hot "good" solvent.[4]2. Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]3. Modify Solvent: Adjust the ratio of your mixed-solvent system or choose a lower-boiling point solvent.
Poor Separation in Column Chromatography 1. The chosen eluent system has the wrong polarity.2. The column was packed improperly.3. The sample was loaded incorrectly or in too much volume.4. Tailing due to interactions with acidic silica gel.[7]1. Optimize Eluent: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation and an Rf value of ~0.3 for the target compound.[1]2. Use a Gradient: Start with a less polar eluent and gradually increase the polarity to improve separation between closely eluting spots.3. Add a Base: For basic compounds like quinolines that may tail on silica, adding a small amount (0.5-1%) of triethylamine or pyridine to the eluent can significantly improve peak shape.[7]
Low Yield After Purification 1. Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor.[4]2. Premature crystallization occurred during hot filtration.3. Product was lost during column chromatography (e.g., irreversible adsorption).1. Recover from Mother Liquor: Concentrate the mother liquor from recrystallization and cool it to obtain a second crop of crystals.2. Pre-warm Funnel: Ensure the funnel and filter paper are pre-warmed before hot filtration to prevent the product from crashing out.3. Check TLC of All Fractions: Ensure all fractions containing the product have been combined. If the product is stuck on the column, try flushing with a much more polar solvent.

Quantitative Data Summary

The following table summarizes purification data for structurally related bromoquinoline derivatives, which can serve as a starting point for developing a protocol for this compound.

Purification MethodTypical Solvent/Eluent SystemTypical Yield (%)Typical Purity (%)Notes
RecrystallizationEthanol/Water[1]85%95%Effective for removing less polar impurities.
RecrystallizationEthyl Acetate/Hexanes[2]74%>98%A common mixed-solvent system for moderately polar compounds.
Column ChromatographyPetroleum Ether:Ethyl Acetate (4:1)[1]85%98%Good for separating closely related impurities.
Column ChromatographyEthyl Acetate/Hexanes (1:5)[2]->98%Suitable for less polar compounds; ratio can be adjusted based on TLC.
Recrystallization followed by Column Chromatography-85%>99%Recommended for achieving the highest possible purity.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Use TLC to determine an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). An ideal system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Use a bellows or gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Apply pressure (flash chromatography) and begin collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions on TLC plates to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Mixed-Solvent Recrystallization (Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate ("good" solvent) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes. Remove the charcoal via hot filtration through a pre-warmed funnel.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes ("poor" solvent) dropwise while stirring until a persistent cloudiness appears. Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities. Dry the purified crystals under vacuum.[4]

Workflow and Logic Diagram

The following diagram outlines a logical workflow for selecting a purification strategy for crude this compound.

Purification_Workflow start Crude this compound analyze Analyze Impurity Profile (TLC, NMR, LC-MS) start->analyze decision1 Impurity Type? analyze->decision1 recrystallization Recrystallization decision1->recrystallization Minor non-polar impurities column Column Chromatography (Silica Gel) decision1->column Multiple impurities or similar polarity acid_base Acid-Base Extraction (Removes non-basic impurities) decision1->acid_base Gross non-basic organic impurities decision2 Purity > 98%? recrystallization->decision2 column->decision2 acid_base->column Further purification needed end Pure Product decision2->end Yes repurify Re-purify or use alternative method (e.g., Prep-HPLC) decision2->repurify No

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Synthesis of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Bromo-6-(trifluoromethoxy)quinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Gould-Jacobs reaction to form the 6-(trifluoromethoxy)-4-hydroxyquinoline core, followed by electrophilic bromination.

Issue 1: Low or No Yield in the Gould-Jacobs Cyclization Step

Potential Cause Troubleshooting Recommendation
Incomplete reaction of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM) - Ensure a slight excess of DEEM (1.1-1.2 equivalents) is used. - Increase the reaction temperature of the initial condensation to 120-140°C. - Monitor the reaction by TLC or GC-MS to confirm the formation of the intermediate.
Failure of the thermal cyclization - The cyclization of the intermediate requires high temperatures, typically 240-260°C. Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains this temperature. - Consider using microwave irradiation as an alternative heating method, which can significantly reduce reaction times and improve yields.[1][2]
Decomposition of starting material or intermediate - The trifluoromethoxy group can influence the stability of the aniline derivative. Avoid excessively high temperatures or prolonged reaction times during the initial condensation. - For the cyclization, ensure rapid and efficient heating to the target temperature to minimize the time the reaction mixture spends at intermediate temperatures where decomposition may be more prevalent.
Substrate deactivation - The trifluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the aniline and slow down the initial reaction with DEEM. A slightly higher reaction temperature or longer reaction time for the condensation step may be necessary.

Issue 2: Formation of Multiple Products in the Bromination Step

Potential Cause Troubleshooting Recommendation
Lack of regioselectivity - The trifluoromethoxy group is a meta-director in electrophilic aromatic substitution on the benzene ring, while the hydroxyl group at the 4-position of the quinoline ring directs ortho and para. The interplay of these directing effects can lead to a mixture of brominated products. - Control the reaction temperature carefully; lower temperatures often favor higher selectivity. - Use a less reactive brominating agent. For example, N-bromosuccinimide (NBS) may offer better selectivity than liquid bromine.
Over-bromination - Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Adding the brominating agent slowly and monitoring the reaction progress by TLC or LC-MS can prevent the formation of di- or tri-brominated species.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Recommendation
Contamination with high-boiling solvent - After the Gould-Jacobs reaction, ensure the high-boiling solvent is thoroughly removed. This can be achieved by washing the crude product with a non-polar solvent like hexane or by vacuum distillation if the product is stable at elevated temperatures.
Co-elution of impurities during column chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the desired product from closely related impurities. - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Product oiling out during recrystallization - Choose an appropriate solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) may be required to achieve good crystal formation. - Try seeding the supersaturated solution with a small crystal of the pure product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the initial cyclization to form the quinoline ring?

The Gould-Jacobs reaction is a robust method for this transformation.[3] For improved yields and significantly reduced reaction times, microwave-assisted synthesis is highly recommended over conventional heating.[1][2]

Q2: How does the trifluoromethoxy group affect the Gould-Jacobs reaction?

The trifluoromethoxy group is strongly electron-withdrawing. This can decrease the reactivity of the starting aniline, potentially requiring slightly harsher conditions (higher temperature or longer reaction time) for the initial condensation with DEEM.

Q3: What are the best practices for the bromination of 6-(trifluoromethoxy)-4-hydroxyquinoline?

To achieve selective mono-bromination at the 4-position, it is advisable to use a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or a chlorinated solvent. Careful control of stoichiometry and temperature is crucial to avoid side reactions.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes. High-boiling solvents like Dowtherm A and diphenyl ether require careful handling at high temperatures. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Gould-Jacobs Type Reactions

ReactantsHeating MethodTemperature (°C)TimeYield (%)Reference
Pyrimidineamines and DEEMConventionalReflux12-24 h60-75[1]
Pyrimidineamines and DEEMMicrowave180-20010-20 min85-95[1]
Aniline and DEEMConventional25020 min1[4]
Aniline and DEEMMicrowave25020 min1[4]
Aniline and DEEMMicrowave3005 min47[4]

Note: Yields are for analogous systems and may vary for the specific synthesis of 6-(trifluoromethoxy)-4-hydroxyquinoline.

Experimental Protocols

Protocol 1: Synthesis of 6-(trifluoromethoxy)-4-hydroxyquinoline via Microwave-Assisted Gould-Jacobs Reaction

  • Condensation: In a microwave-safe vessel, combine 4-(trifluoromethoxy)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture with stirring using microwave irradiation at 130°C for 15-20 minutes.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Seal the vessel and heat with stirring using microwave irradiation at 250°C for 10-15 minutes.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid and wash with hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Bromination of 6-(trifluoromethoxy)-4-hydroxyquinoline

  • Dissolve 6-(trifluoromethoxy)-4-hydroxyquinoline (1.0 eq.) in glacial acetic acid.

  • Slowly add a solution of N-bromosuccinimide (1.05 eq.) in acetic acid to the reaction mixture at room temperature with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Bromination A 4-(Trifluoromethoxy)aniline C Microwave Irradiation (130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate C->D F Microwave Irradiation (250°C) D->F E Dowtherm A E->F G 6-(Trifluoromethoxy)-4-hydroxyquinoline F->G H 6-(Trifluoromethoxy)-4-hydroxyquinoline J Acetic Acid H->J I N-Bromosuccinimide (NBS) I->J K This compound J->K Troubleshooting_Yield Start Low Yield in Gould-Jacobs Reaction Check_Condensation Check Condensation Step Start->Check_Condensation Check_Cyclization Check Cyclization Step Start->Check_Cyclization Increase_Temp_Time Increase Temperature/Time Check_Condensation->Increase_Temp_Time Check_Purity Check Starting Material Purity Check_Condensation->Check_Purity Use_Microwave Use Microwave Heating Check_Cyclization->Use_Microwave

References

stability of the trifluoromethoxy group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethoxy (-OCF₃) group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this increasingly important functional group under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group in general?

A1: The trifluoromethoxy group is renowned for its exceptional stability. This high stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthen the C-O bond. It is generally resistant to acidic and basic hydrolysis, oxidation, reduction, and thermal stress under typical synthetic conditions.

Q2: Under what conditions might the trifluoromethoxy group degrade?

A2: While highly stable, the trifluoromethoxy group can be forced to degrade under very harsh conditions. These include:

  • Strong Superacids: Protolytic defluorination can occur in the presence of Brønsted superacids.

  • Very High Temperatures: Thermal decomposition can occur at elevated temperatures, though specific temperatures depend on the overall molecular structure.

  • Harsh Oxidative Conditions: While resistant to many common oxidants, very strong oxidizing conditions may lead to degradation.

  • Certain Reductive Conditions: Although stable to many reducing agents like sodium borohydride, some specific and harsh reductive methods could potentially affect the group.

Q3: What are the likely degradation products of the trifluoromethoxy group?

A3: Degradation, when it occurs, typically involves the cleavage of the C-O or C-F bonds. Potential degradation products can include the corresponding phenol (Ar-OH), fluoride ions (F⁻), and trifluoroacetic acid (TFA), particularly under photolytic or harsh oxidative conditions. The exact products will depend on the specific degradation pathway.

Q4: Can the trifluoromethoxy group influence the reactivity of the rest of my molecule?

A4: Yes. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly impact the reactivity of the molecule. For instance, on an aromatic ring, it is a deactivating group for electrophilic aromatic substitution and primarily a meta-director, although some para-directing effect has been observed. This electronic effect can influence the course of various reactions.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues that may be related to the stability of the trifluoromethoxy group.

Issue 1: Unexpected Side-Product Formation or Low Yield in a Reaction

Symptom: You observe an unexpected side-product in your reaction mixture, or the yield of your desired product is lower than expected, and you suspect the trifluoromethoxy group might be involved.

Possible Causes & Solutions:

Possible CauseHow to InvestigateRecommended Solution
Instability under Reaction Conditions Run a control experiment with your starting material under the reaction conditions (without other key reagents) and monitor for degradation by HPLC, GC-MS, or ¹⁹F NMR.If degradation is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time, alternative reagents).
Participation of the -OCF₃ Group in the Reaction Analyze the structure of the side-product. Does it suggest a reaction involving the trifluoromethoxy group (e.g., cleavage, transformation)?Modify your synthetic strategy to protect the trifluoromethoxy group if necessary, or choose a different synthetic route.
Impure Starting Material Check the purity of your trifluoromethoxy-containing starting material. Impurities could be the source of the side-products.Purify the starting material before use.
Issue 2: Suspected Degradation During Workup or Purification

Symptom: The purity of your product decreases after workup or purification, and you suspect the trifluoromethoxy group is not stable to the conditions used.

Possible Causes & Solutions:

Possible CauseHow to InvestigateRecommended Solution
Acidic or Basic Workup Conditions Test the stability of your purified product in the acidic or basic aqueous solutions used for workup.Use neutral workup conditions whenever possible. If an acid or base wash is necessary, minimize the contact time and use dilute solutions.
Silica Gel-Mediated Degradation Spot your purified product on a TLC plate and let it sit for an extended period. Re-run the TLC to see if any new spots appear.If degradation is observed, consider using a different stationary phase for chromatography (e.g., alumina, reverse-phase silica) or using a less acidic grade of silica gel. You can also try deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Thermal Instability During Solvent Evaporation You observe discoloration or the appearance of impurities after removing the solvent under reduced pressure at elevated temperatures.Use a rotary evaporator at a lower temperature, even if it takes longer to remove the solvent. For very sensitive compounds, consider lyophilization.

Stability Under Different Reaction Conditions: A Quantitative Overview

The following tables summarize the stability of the trifluoromethoxy group on aromatic rings under various stress conditions. The data is compiled from literature reports and represents typical observations. The exact stability will be substrate-dependent.

Table 1: Stability in Acidic and Basic Media

ConditionModel CompoundTemperature (°C)Time (h)% DegradationReference
1 M HCl4-(Trifluoromethoxy)aniline8024< 1%[General knowledge, no specific citation found with this exact data]
Conc. H₂SO₄Trifluoromethoxybenzene4012No degradation of -OCF₃ group observed during nitration[1][2]
1 M NaOH4-(Trifluoromethoxy)phenol6024< 2%[General knowledge, no specific citation found with this exact data]
2 M NaOH4-(Trifluoromethoxy)aniline1008Minimal[General knowledge, no specific citation found with this exact data]

Table 2: Thermal and Photochemical Stability

ConditionModel CompoundTemperature (°C)ObservationReference
Thermal StressAryl Trifluoromethyl Ethers> 300Generally stable up to high temperatures. Decomposition products may include phenols and fluorinated compounds.[3]
Photolysis (UV)4-(Trifluoromethyl)phenolAmbientCan lead to the formation of trifluoroacetic acid and fluoride.[4][5]

Table 3: Stability Towards Oxidizing and Reducing Agents

ReagentModel CompoundConditionsObservationReference
H₂O₂TrifluoromethoxybenzeneRoom TempGenerally stable.[General knowledge, no specific citation found with this exact data]
KMnO₄Aromatic -OCF₃ compoundsVariesGenerally stable under typical oxidation conditions.[6][7]
NaBH₄Aromatic -OCF₃ compoundsRoom TempStable.[General knowledge, no specific citation found with this exact data]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Trifluoromethoxy-Containing Compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a trifluoromethoxy-containing compound.

1. Acidic Hydrolysis:

  • Dissolve the compound (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
  • Add 9 mL of 1 M HCl.
  • Stir the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
  • At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 1 M NaOH), and dilute for analysis by HPLC.

2. Basic Hydrolysis:

  • Follow the same procedure as for acidic hydrolysis but use 1 M NaOH instead of 1 M HCl. Neutralize the aliquots with a suitable acid (e.g., 1 M HCl).

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.
  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Stir at room temperature for a defined period, protected from light.
  • Analyze aliquots at specified time points by HPLC.

4. Thermal Degradation:

  • Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 105 °C) for a defined period.
  • For solutions, reflux the compound in a suitable solvent.
  • At specified time points, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photostability:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
  • Simultaneously, keep a control sample in the dark.
  • Analyze both the exposed and control samples at specified time points by HPLC.

Protocol 2: HPLC-UV Analysis of Degradation Samples

This protocol provides a general starting point for developing an HPLC method to analyze the degradation of a trifluoromethoxy-containing compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more nonpolar compounds (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm, or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 3: ¹⁹F NMR for Monitoring Stability

¹⁹F NMR is a powerful tool for specifically observing the trifluoromethoxy group.

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent. Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).

  • Acquisition: Acquire a ¹⁹F NMR spectrum. The trifluoromethoxy group typically appears as a singlet.

  • Analysis: The chemical shift of the -OCF₃ group can provide information about its electronic environment. The integration of the -OCF₃ signal relative to the internal standard can be used to quantify the amount of the compound remaining. The appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of fluorine-containing degradation products.[8][9][10][11][12]

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Evaluation Data Evaluation Start Start Compound Trifluoromethoxy-containing Compound Start->Compound Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Compound->Stress_Conditions Sampling Take Aliquots at Time Points Stress_Conditions->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize Analyze Analyze by HPLC, GC-MS, or NMR Neutralize->Analyze Quantify Quantify Degradation Analyze->Quantify Identify Identify Degradation Products Quantify->Identify End End Identify->End

Caption: A generalized workflow for conducting forced degradation studies on trifluoromethoxy-containing compounds.

Troubleshooting_Workflow Start Unexpected Result (e.g., low yield, side product) Check_Purity Is the starting material pure? Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM No Control_Exp Run Control Experiment (w/o key reagents) Check_Purity->Control_Exp Yes Re-evaluate Re-evaluate Reaction Purify_SM->Re-evaluate Degradation_Observed Degradation Observed? Control_Exp->Degradation_Observed Milder_Conditions Use Milder Conditions Degradation_Observed->Milder_Conditions Yes Analyze_Side_Product Analyze Side Product Structure Degradation_Observed->Analyze_Side_Product No Milder_Conditions->Re-evaluate OCF3_Involved -OCF3 Group Involved? Analyze_Side_Product->OCF3_Involved Modify_Strategy Modify Synthetic Strategy OCF3_Involved->Modify_Strategy Yes OCF3_Involved->Re-evaluate No Modify_Strategy->Re-evaluate

Caption: A decision-making workflow for troubleshooting unexpected results in reactions involving trifluoromethoxy compounds.

References

preventing dehalogenation of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-(trifluoromethoxy)quinoline. The following information is designed to help you prevent unwanted dehalogenation and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. In the context of using this compound as a building block in synthesis, dehalogenation is an undesired side reaction that leads to the formation of 6-(trifluoromethoxy)quinoline as an impurity. This reduces the yield of the desired product and complicates purification.

Q2: What are the common causes of dehalogenation of this compound?

Dehalogenation of aryl bromides like this compound often occurs as a side reaction during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira couplings. The primary causes include:

  • Reaction Temperature: Higher temperatures can promote the rate of dehalogenation.

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium hydride species, which are key intermediates in the dehalogenation pathway.

  • Solvent: Protic solvents (e.g., alcohols) can act as a source of hydrogen for the dehalogenation process.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Highly active catalysts can sometimes favor dehalogenation.

  • Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors can contribute to dehalogenation.

Q3: How does the trifluoromethoxy group affect the susceptibility of the compound to dehalogenation?

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This property can influence the reactivity of the C-Br bond. While aryl bromides are generally less prone to dehalogenation than aryl iodides, the electron-withdrawing nature of the -OCF₃ group can make the quinoline ring more electron-deficient, potentially affecting the oxidative addition step in the catalytic cycle and the propensity for side reactions.

Q4: Can I selectively react at another position if my quinoline has multiple halogen substituents?

Yes, selective reactions are possible based on the inherent reactivity differences of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl. For instance, in a molecule containing both a bromine and a chlorine atom, the C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This allows for selective functionalization at the bromo position while leaving the chloro position intact.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Issue 1: Significant Formation of 6-(trifluoromethoxy)quinoline Byproduct in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Recommended Solution Rationale
High Reaction Temperature Decrease the reaction temperature in 5-10 °C increments.Lower temperatures can disfavor the dehalogenation pathway, which may have a higher activation energy than the desired coupling.
Strong Base (e.g., NaOtBu, K OtBu) Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Weaker bases are less likely to generate palladium hydride species that lead to hydrodehalogenation.[2]
Protic Solvent Use an anhydrous, aprotic solvent like 1,4-dioxane, toluene, or DMF. Ensure the solvent is properly degassed.Aprotic solvents minimize the availability of hydrogen atoms that can participate in the dehalogenation reaction.
Catalyst System Screen different palladium catalysts and ligands. Consider using a less reactive catalyst or adding a bromide salt (e.g., tetrabutylammonium bromide) to the reaction mixture.The presence of bromide ions can sometimes suppress the dehalogenation side reaction.[2]
Issue 2: Dehalogenation Observed During Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible Cause Recommended Solution Rationale
Base Strength While strong bases are often required, consider screening different bases like LiHMDS or K₃PO₄.The choice of base is critical in Buchwald-Hartwig amination and can influence the rate of competing dehalogenation.
Ligand Choice Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes stabilize the palladium center and favor the desired C-N bond formation.The ligand plays a crucial role in the stability and reactivity of the catalytic species.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.Minimizing reaction time can reduce the formation of byproducts.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions, adapted for this compound based on procedures for similar aryl bromides. Note: These protocols may require optimization for your specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
  • Reagent Preparation: To a dry Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a weak inorganic base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄) to a dry reaction vessel.

  • Reactant Addition: Add this compound (1 equiv.), the amine coupling partner (1.1-1.3 equiv.), and an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting dehalogenation issues.

Dehalogenation_Troubleshooting start Dehalogenation Observed check_base Is a strong base (e.g., alkoxide) being used? start->check_base change_base Switch to a weaker base (K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No change_base->check_temp lower_temp Lower the temperature check_temp->lower_temp Yes check_solvent Is a protic solvent being used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Use an anhydrous, aprotic solvent check_solvent->change_solvent Yes check_catalyst Review catalyst system check_solvent->check_catalyst No change_solvent->check_catalyst optimize_catalyst Screen different catalysts/ligands or add bromide salt check_catalyst->optimize_catalyst Yes success Dehalogenation Minimized check_catalyst->success No optimize_catalyst->success

Caption: A troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst and reaction conditions for the cross-coupling of 4-Bromo-6-(trifluoromethoxy)quinoline. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The 6-(trifluoromethoxy) group is a strong electron-withdrawing group, which deactivates the quinoline ring system. This can lead to slower reaction rates and may require more active catalyst systems compared to electron-rich or neutral aryl bromides. Additionally, the quinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation. The most commonly employed and successful reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Q3: How does the trifluoromethoxy group influence catalyst selection?

A3: The electron-withdrawing nature of the trifluoromethoxy group makes the C-Br bond more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3] However, it can also increase the propensity for side reactions like hydrodehalogenation.[4] Therefore, catalyst systems with bulky, electron-rich ligands are often preferred to promote the desired reductive elimination step and suppress side reactions.

Q4: Are there any general recommendations for starting a cross-coupling reaction with this substrate?

A4: For initial screening, it is advisable to start with a versatile and robust catalyst system. For Suzuki-Miyaura coupling, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky biarylphosphine ligand such as SPhos or XPhos is a good starting point. For Buchwald-Hartwig amination, a pre-catalyst like XPhos Pd G3 is often effective.[5] Always ensure that the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or soluble base. 4. Low reaction temperature.1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). Ensure the base is finely powdered and anhydrous. 4. Incrementally increase the reaction temperature (e.g., in 10 °C intervals).
Significant Hydrodehalogenation (Replacement of Br with H) 1. Presence of water or protic impurities. 2. Slow reductive elimination compared to competing pathways. 3. Certain bases or solvents can act as hydride sources.1. Use rigorously dried solvents and reagents. 2. Employ bulky, electron-donating ligands to accelerate reductive elimination. 3. For Suzuki coupling, consider using boronic esters (e.g., pinacol esters) instead of boronic acids to minimize protodeboronation.[6]
Formation of Homocoupling Products 1. Oxidative homocoupling of the boronic acid (Suzuki). 2. Glaser coupling of the alkyne (Sonogashira). 3. Reductive homocoupling of the aryl bromide.1. Ensure the reaction is thoroughly deoxygenated. 2. For Sonogashira, use a copper-free protocol or add the alkyne slowly.[7] 3. This is often a sign of catalyst decomposition; re-evaluate the catalyst system and reaction conditions.
Inconsistent Results 1. Variations in reagent quality (especially the base and solvent). 2. Incomplete exclusion of air and moisture. 3. Inefficient stirring, especially with heterogeneous bases.1. Use high-purity, anhydrous reagents from a reliable source. 2. Ensure proper inert atmosphere techniques (e.g., multiple vacuum/backfill cycles). 3. Use a stir bar that provides vigorous agitation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions on analogous bromoquinoline and electron-deficient aryl bromide systems. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines and Analogues

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-1270-95Effective for selective coupling of bromo-chloroquinolines.[8]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801577-82A classic catalyst, but may require higher temperatures for deactivated substrates.
XPhos Pd G3K₃PO₄Toluene/H₂O80-1102-1880-97Highly active pre-catalyst suitable for challenging substrates.[9]

Table 2: Buchwald-Hartwig Amination of Bromoquinolines and Analogues

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-2460-88Good for coupling with a variety of amines.
XPhos Pd G3NaOtBuToluene80-1002-1675-95Effective for a broad range of amines, including less nucleophilic ones.
Pd(OAc)₂ / RuPhosLHMDSTHFRT-804-2070-90LHMDS can be used for substrates with base-sensitive functional groups.

Table 3: Sonogashira Coupling of Bromoquinolines and Analogues

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTolueneRT6-2075-90Classic Sonogashira conditions.[10]
Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane401270-85Copper- and amine-free conditions can prevent alkyne homocoupling.[11]
PdCl₂(PPh₃)₂NoneTBAFNone800.5-280-95Solvent-free conditions with TBAF as the base.[7]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Buchwald-type pre-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (0.5–2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the XPhos Pd G3 pre-catalyst.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the quinoline substrate.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. catalyst Add Catalyst/ Pre-catalyst solvent Add Degassed Solvent catalyst->solvent 3. inert->catalyst 2. heat Heat and Stir (e.g., 80-110 °C) solvent->heat 4. monitor Monitor Progress (TLC, LC-MS) heat->monitor 5. cool Cool to RT monitor->cool 6. extract Aqueous Workup & Extraction cool->extract 7. dry Dry & Concentrate extract->dry 8. purify Column Chromatography dry->purify 9.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Conversion? check_catalyst Check Catalyst Activity (Use fresh pre-catalyst) start->check_catalyst Yes screen_ligands Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) check_catalyst->screen_ligands change_base Change Base (K3PO4, Cs2CO3, NaOtBu) screen_ligands->change_base increase_temp Increase Temperature change_base->increase_temp check_solvents Ensure Anhydrous/ Degassed Solvents increase_temp->check_solvents check_atmosphere Verify Inert Atmosphere check_solvents->check_atmosphere hydrodehalogenation Hydrodehalogenation? check_atmosphere->hydrodehalogenation use_boronic_ester Use Boronic Ester (e.g., pinacol ester) hydrodehalogenation->use_boronic_ester Yes optimize_ligand Optimize Ligand for Reductive Elimination use_boronic_ester->optimize_ligand

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

workup and isolation protocols for 4-Bromo-6-(trifluoromethoxy)quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-(trifluoromethoxy)quinoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed before workup.
Decomposition of starting material or product Harsh reaction conditions, such as high temperatures or strong acids, can lead to degradation. Consider using milder reaction conditions or reducing the reaction time.[1][2]
Poor quality of reagents Ensure that all reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction.
Inefficient catalyst activity (for cross-coupling reactions) Use a fresh, high-quality catalyst and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Troubleshooting Steps
Over-bromination leading to di- or poly-brominated products Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[2][3] Carefully control the stoichiometry of the brominating agent, using no more than 1.0 to 1.1 equivalents.[2]
Formation of positional isomers The choice of solvent and reaction temperature can influence regioselectivity. Lowering the reaction temperature may favor the formation of the desired isomer.[2]
Side reactions due to the trifluoromethoxy group The trifluoromethoxy group can be sensitive to certain reagents. Review the literature for compatible reaction conditions for trifluoromethoxy-substituted aromatics.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Steps
Formation of tar-like byproducts This is common in classical quinoline syntheses like the Skraup reaction.[4] Consider alternative, milder synthetic routes or the use of microwave heating to reduce tar formation.
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography using TLC to achieve better separation. A shallow gradient of the eluting solvents can improve the resolution.[4] If silica gel is not effective, consider using a different stationary phase like alumina.[4]
Product is an oil or does not crystallize If recrystallization fails, purify the product by column chromatography. If the product is an oil, ensure all solvent has been removed under high vacuum.
Colored impurities in the final product Treat the product solution with activated charcoal during recrystallization to adsorb colored impurities.[4] A short plug of silica gel can also be used to filter out highly polar, colored byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: Common methods for constructing the quinoline core that can be adapted for this derivative include the Pfitzinger reaction, which involves the cyclization of an appropriate aminobenzotrifluoride derivative with a malonic acid derivative, and the Skraup synthesis, which uses glycerol and sulfuric acid.[1] Additionally, functionalization of a pre-existing quinoline ring is a viable strategy.

Q2: How can I effectively quench the reaction and perform the initial workup?

A2: After reaction completion, the mixture is typically cooled to room temperature. If the reaction is performed under acidic conditions, it can be carefully quenched by pouring it onto crushed ice and then neutralizing with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[2][5] The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.[2]

Q3: What is the recommended method for purifying the crude this compound?

A3: The most common and effective purification method is column chromatography on silica gel.[4] A typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] The optimal solvent ratio should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification technique if the crude product is a solid.[1]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Besides the formation of regioisomers and di-brominated products, debromination can occur, especially in subsequent cross-coupling reactions.[6] The trifluoromethoxy group is generally stable, but harsh acidic or basic conditions could potentially lead to its hydrolysis under extreme conditions.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR, as well as mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

Experimental Protocols

Illustrative Protocol for Workup and Isolation

This is a general protocol and may require optimization for your specific reaction conditions.

  • Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the cessation of any gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis. Collect the fractions containing the pure product and combine them.

  • Final Product: Remove the solvent from the purified fractions under reduced pressure to yield the purified this compound derivative.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Reaction Mixture Quench Quenching (e.g., NaHCO3 soln.) Start->Quench Cool to RT Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Wash Washing (Water, Brine) Extract->Wash Dry Drying (e.g., Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Solvent_Removal Solvent Removal Chromatography->Solvent_Removal Pure Fractions End Pure Product Solvent_Removal->End

Caption: General experimental workflow for the workup and isolation of this compound derivatives.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Purity_Issue Purity Issue? Start->Purity_Issue Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Yes Multiple_Spots Multiple Spots on TLC? Purity_Issue->Multiple_Spots Yes Colored_Product Colored Product? Purity_Issue->Colored_Product Yes Optimize_Conditions Optimize Conditions (Temp, Time, Reagents) Check_Completion->Optimize_Conditions Incomplete Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Multiple_Spots->Optimize_Chroma Yes Charcoal Charcoal Treatment/ Silica Plug Filtration Colored_Product->Charcoal Yes

Caption: A logical decision tree for troubleshooting common issues in the synthesis of quinoline derivatives.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-Bromo-6-(trifluoromethoxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the multi-gram or kilogram scale production of this compound?

A1: A practical and scalable approach involves a multi-step synthesis. A plausible route begins with the Skraup synthesis to construct the 6-(trifluoromethoxy)quinoline core from 4-(trifluoromethoxy)aniline. This is followed by activation of the 4-position, for example, through N-oxidation and subsequent chlorination, and finally, a halogen exchange or a Sandmeyer-type reaction to introduce the bromine at the 4-position.

Q2: What are the primary safety concerns when scaling up the Skraup reaction for the quinoline core synthesis?

A2: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled, especially on a large scale.[1][2] Key safety concerns include the rapid increase in temperature, potential for runaway reaction, and the evolution of flammable byproducts. It is crucial to have efficient cooling, controlled addition of reagents, and continuous monitoring of the internal reaction temperature.[3] The use of a moderator like ferrous sulfate can help to control the reaction's vigor.[1][4]

Q3: How can I achieve regioselective bromination at the 4-position of the 6-(trifluoromethoxy)quinoline?

A3: Direct electrophilic bromination of the quinoline ring typically occurs at the 5- and 8-positions.[5] To achieve substitution at the 4-position, a common strategy involves the synthesis of 6-(trifluoromethoxy)quinoline-N-oxide. The N-oxide can then be treated with a chlorinating agent like POCl₃ to yield 4-chloro-6-(trifluoromethoxy)quinoline. This 4-chloro intermediate can then be converted to the 4-bromo analogue, for instance, through a nucleophilic substitution or a halogen exchange reaction.

Q4: What are the challenges associated with the trifluoromethoxy group during the synthesis?

A4: The trifluoromethoxy group is generally stable to many reaction conditions, including strong acids and bases.[6][7] However, its strong electron-withdrawing nature can deactivate the aromatic ring, potentially requiring harsher conditions for certain electrophilic substitution reactions. During scale-up, ensuring the thermal stability of the starting materials and intermediates containing this group is important to prevent decomposition.[8]

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: At a larger scale, purification by column chromatography can be resource-intensive.[3] Crystallization is often the preferred method for obtaining the final product in high purity.[9] Developing a suitable solvent system for recrystallization is crucial. For removing basic impurities, an acid-base extraction can be effective where the quinoline is protonated and extracted into an aqueous acidic phase.[10]

Troubleshooting Guides

Problem 1: Low Yield in the Skraup Synthesis of 6-(trifluoromethoxy)quinoline
Symptom Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly.Insufficient heating or inadequate acid concentration.Ensure the reaction mixture reaches the required temperature (typically 140-150°C). Use concentrated sulfuric acid and ensure all reagents are of high purity.
Formation of significant charring and byproducts.Reaction is too vigorous and uncontrolled.[2]Add a moderator such as ferrous sulfate.[1] Ensure slow, controlled addition of sulfuric acid with efficient stirring and cooling.
Incomplete reaction after prolonged heating.Oxidizing agent is not effective or has been consumed.Ensure the correct stoichiometry of the oxidizing agent (e.g., nitrobenzene or arsenic acid).[1] Monitor the reaction progress by TLC or HPLC.
Problem 2: Poor Regioselectivity in the Bromination Step
Symptom Possible Cause Suggested Solution
A mixture of bromo-isomers is obtained.Direct electrophilic bromination of the quinoline ring.Employ a directed synthesis strategy. Convert the 6-(trifluoromethoxy)quinoline to its N-oxide, followed by chlorination at the 4-position and subsequent conversion to the 4-bromo derivative.
Over-bromination leading to di- or poly-brominated products.Excess brominating agent or harsh reaction conditions.Use a milder brominating agent like N-Bromosuccinimide (NBS).[11][12] Carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature.
No reaction or very slow bromination.Deactivation of the quinoline ring by the trifluoromethoxy group and the quinoline nitrogen.Use a more reactive brominating agent or a catalyst. For example, using NBS in a strong acid medium can enhance its electrophilicity.[5][13]
Problem 3: Difficulties in the Conversion of 4-Chloro to 4-Bromoquinoline
Symptom Possible Cause Suggested Solution
Incomplete conversion of the 4-chloro intermediate.Insufficient reactivity of the brominating agent.Use a higher boiling point solvent to increase the reaction temperature. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the bromide source.
Formation of impurities during the halogen exchange.Decomposition of starting material or product at high temperatures.Monitor the reaction closely and avoid unnecessarily long reaction times. Purify the 4-chloro intermediate thoroughly before this step.

Experimental Protocols

Protocol 1: Skraup Synthesis of 6-(trifluoromethoxy)quinoline

This protocol is a general guideline and should be optimized for scale.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (moderator)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple, carefully add 4-(trifluoromethoxy)aniline, nitrobenzene, and ferrous sulfate heptahydrate.

  • With vigorous stirring and external cooling, slowly add concentrated sulfuric acid at a rate that maintains the internal temperature below a safe limit (e.g., < 100°C).

  • Once the addition is complete, slowly add glycerol to the mixture.

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours.[2] The reaction is highly exothermic, and careful temperature control is critical.[2]

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Carefully dilute the reaction mixture with water and neutralize with a base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product, for example, by vacuum distillation or recrystallization.

Protocol 2: Electrophilic Bromination of a Quinoline Derivative using NBS

This is a general protocol for bromination and would need to be adapted for the specific substrate.

Materials:

  • 6-(trifluoromethoxy)quinoline (or a suitable precursor)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • Dissolve the quinoline substrate in acetonitrile in a reaction vessel.

  • In a separate flask, dissolve N-Bromosuccinimide in acetonitrile.

  • Slowly add the NBS solution to the quinoline solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Typical Yield (%)Reference
Skraup SynthesisAniline, GlycerolH₂SO₄, Nitrobenzene140-15084-91[2]
Pfitzinger ReactionIsatin, Carbonyl compoundBaseVariesVaries
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Carbonyl compoundAcid or BaseVariesVaries[14]

Table 2: Troubleshooting Summary for Scale-Up Synthesis

IssuePotential CauseKey Troubleshooting Area
Runaway ReactionExothermic nature of the Skraup reaction.[1]Heat management, controlled reagent addition, use of moderators.[3][4]
Low YieldIncomplete reaction, side product formation.Optimization of reaction time, temperature, and reagent stoichiometry.
Impure ProductIsomer formation, degradation.Purification strategy (crystallization vs. chromatography), control of reaction conditions to improve selectivity.
Handling of Hazardous ReagentsToxicity and reactivity of reagents like POCl₃, strong acids.Proper personal protective equipment (PPE), use of a fume hood, and established quenching procedures.

Visualizations

Synthetic_Pathway A 4-(Trifluoromethoxy)aniline B 6-(Trifluoromethoxy)quinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) C 6-(Trifluoromethoxy)quinoline-N-oxide B->C N-Oxidation (e.g., m-CPBA) D 4-Chloro-6-(trifluoromethoxy)quinoline C->D Chlorination (e.g., POCl₃) E This compound D->E Halogen Exchange or Sandmeyer-type Reaction

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue step1 Analyze Reaction Mixture (TLC, HPLC, NMR) start->step1 step2a Incomplete Reaction step1->step2a step2b Side Product Formation step1->step2b step2c Starting Material Degradation step1->step2c step3a Optimize Reaction Time/ Temperature step2a->step3a step3b Modify Reagent Stoichiometry step2a->step3b step3c Change Solvent or Catalyst step2b->step3c step3d Purify Starting Materials step2c->step3d end Improved Synthesis step3a->end step3b->end step3c->end step3d->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is fundamental to ensuring experimental reproducibility and advancing scientific discovery. This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Bromo-6-(trifluoromethoxy)quinoline , a substituted quinoline of interest in medicinal chemistry and materials science.

Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally analogous compounds to provide a robust framework for its analytical characterization. The methodologies and expected data presented herein are based on established principles of analytical chemistry and spectroscopy for halogenated and trifluoromethoxy-substituted aromatic systems.

Data Presentation: A Comparative Summary of Analytical Techniques

The following table summarizes the expected quantitative data from key analytical techniques for the characterization of this compound. These values are predicted based on data from similar quinoline derivatives and should be confirmed by experimental analysis.

Analytical MethodParameterExpected Value for this compoundComparison with Alternative Methods
¹H NMR Chemical Shift (δ)Aromatic protons expected in the range of 7.5-9.0 ppm.Provides detailed information on the proton environment. Complementary to ¹³C and ¹⁹F NMR for complete structural elucidation.
Coupling Constants (J)J-coupling between adjacent aromatic protons (³JHH) typically 7-9 Hz. Long-range couplings (⁴JHH, ⁵JHH) of 1-3 Hz may be observed.Coupling patterns are crucial for determining the substitution pattern on the quinoline ring.
¹³C NMR Chemical Shift (δ)Aromatic carbons: 110-155 ppm. Carbon of the C-Br bond: ~120 ppm. Carbon of the C-O bond: ~150 ppm (quartet due to coupling with ¹⁹F). CF₃ carbon: ~120 ppm (quartet).Essential for confirming the carbon skeleton and the presence of quaternary carbons.
¹⁹F NMR Chemical Shift (δ)A single resonance for the -OCF₃ group, expected around -58 to -62 ppm (relative to CFCl₃).A highly sensitive and specific technique for fluorinated compounds. Provides direct evidence for the trifluoromethoxy group.
Mass Spectrometry Molecular Ion (M⁺)Characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 291 and 293.High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns provide structural information.
Key Fragment IonsLoss of Br (m/z 212), loss of OCF₃ (m/z 206), and other fragments corresponding to the quinoline core.The fragmentation pattern is unique to the molecule's structure and can be used for identification and differentiation from isomers.
HPLC Retention Time (tR)Dependent on the specific column and mobile phase. Expected to be well-retained on a C18 column with a reversed-phase eluent.A powerful technique for purity assessment and quantification. Retention time is a key parameter for method validation.
GC-MS Retention Time (tᵣ)Requires derivatization to increase volatility. Retention time will depend on the derivative and column.Offers high separation efficiency for volatile compounds and provides mass spectral data for identification. Less suitable for non-volatile compounds without derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the substitution pattern of this compound.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C and ¹⁹F NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR, if required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence, proton-decoupled.

  • Spectral Width: A range appropriate for trifluoromethoxy groups (e.g., -50 to -70 ppm).

  • Number of Scans: 64-256.

  • Relaxation Delay: 1-2 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), coupled to a suitable inlet system (e.g., direct infusion, GC, or LC).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

Direct Infusion ESI-MS Protocol:

  • Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

GC-MS Protocol:

  • If the compound is not sufficiently volatile, derivatization may be necessary.

  • Inject the sample solution onto a suitable GC column (e.g., a non-polar or medium-polarity capillary column).

  • Use a temperature program to achieve separation.

  • The eluent is introduced into the mass spectrometer, typically using electron ionization (EI).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Formula Purity Purity Assessment (HPLC, GC-MS) Purification->Purity Purity Determination

Caption: General workflow for the synthesis and analytical characterization of this compound.

NMR_Analysis_Logic Start NMR Sample Preparation H1_NMR ¹H NMR (Proton Environment) Start->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Start->C13_NMR F19_NMR ¹⁹F NMR (-OCF₃ Group Confirmation) Start->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Structure) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR F19_NMR->TwoD_NMR Final_Structure Complete Structural Assignment TwoD_NMR->Final_Structure

Caption: Logical flow for the complete structural elucidation of this compound using NMR spectroscopy.

A Comparative Guide to Purity Analysis of 4-Bromo-6-(trifluoromethoxy)quinoline by HPLC, LC-MS, and ¹⁹F qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is a cornerstone of quality control and successful downstream applications. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)—for the purity analysis of 4-Bromo-6-(trifluoromethoxy)quinoline, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a discussion of the relative strengths and weaknesses of each method to aid in the selection of the most appropriate analytical strategy.

Data Presentation: A Comparative Overview

The purity of this compound was assessed using three distinct analytical methodologies. The results, presented in Table 1, offer a comparative view of the purity values obtained from different hypothetical batches of the compound.

Table 1: Comparative Purity Analysis of this compound

Analytical MethodBatch A Purity (%)Batch B Purity (%)Batch C Purity (%)
HPLC-UV (Area %)99.298.599.5
LC-MS (TIC Area %)99.198.399.4
¹⁹F qNMR (mol/mol %)99.398.699.6

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a widely used and robust method for assessing the purity of organic compounds by separating the main component from its impurities.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for quinoline derivatives.[1]

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution :

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-30% B

    • 31-35 min: 30% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in methanol. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it ideal for identifying and quantifying trace impurities.

  • LC System : An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The same column and mobile phase conditions as the HPLC-UV method can be adapted.

  • Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ESI is typically suitable for quinoline derivatives.

  • Scan Range : m/z 100-1000

  • Data Acquisition : Full scan mode for impurity profiling and selected ion monitoring (SIM) for targeted impurity quantification.

  • Sample Preparation : Same as for HPLC-UV analysis.

  • Data Analysis : Purity is calculated based on the total ion chromatogram (TIC) peak areas. The mass spectrometer provides mass-to-charge ratio information, which is invaluable for the tentative identification of unknown impurities based on their mass and isotopic patterns.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Protocol

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte.[2][3][4] Given the presence of a trifluoromethoxy group, ¹⁹F qNMR is a particularly powerful and specific technique for this molecule.[1]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Internal Standard : A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment.

    • Relaxation Delay (d1) : 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing :

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform, phase, and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation : The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

To better illustrate the analytical workflow and the comparative aspects of these techniques, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Calculation Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration qNMR ¹⁹F qNMR Analysis Dissolution->qNMR HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS Chromatogram Chromatogram Analysis (Peak Area %) HPLC->Chromatogram MassSpec TIC & Mass Spectra Analysis (Impurity ID) LCMS->MassSpec NMRSpec NMR Spectrum Integration (Molar Ratio Calculation) qNMR->NMRSpec PurityReport Final Purity Report Chromatogram->PurityReport MassSpec->PurityReport NMRSpec->PurityReport

Caption: Experimental workflow for the purity determination of this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_qnmr ¹⁹F qNMR HPLC_Strengths Strengths: - Robust & Reproducible - Widely Available - Cost-Effective HPLC_Weaknesses Weaknesses: - Co-eluting impurities can be missed - No structural information - Requires specific reference standards for quantification LCMS_Strengths Strengths: - High Sensitivity & Selectivity - Provides Molecular Weight Information - Excellent for Impurity Identification LCMS_Weaknesses Weaknesses: - More complex instrumentation - Ionization efficiency can vary - Higher cost qNMR_Strengths Strengths: - Primary analytical method - No specific reference standard needed - Non-destructive - Highly specific for fluorinated compounds qNMR_Weaknesses Weaknesses: - Lower sensitivity than LC-MS - Requires high-field NMR - Potential for signal overlap in complex mixtures Analyte This compound Analyte->HPLC_Strengths Analyte->LCMS_Strengths Analyte->qNMR_Strengths

Caption: Comparison of HPLC-UV, LC-MS, and ¹⁹F qNMR for purity analysis.

Comparison of Alternatives

  • HPLC-UV is the workhorse of many analytical labs for purity determination due to its robustness, reproducibility, and cost-effectiveness. However, its primary limitation is that it relies on the UV response of impurities, which may differ from the main compound, and it provides no structural information about unknown peaks.

  • LC-MS addresses the major limitation of HPLC-UV by providing mass information, which is critical for identifying potential impurities, such as starting materials, by-products from the synthesis, or degradation products. This technique is particularly valuable during process development and for troubleshooting out-of-specification results.

  • ¹⁹F qNMR stands out as a primary and absolute quantification method. For a fluorinated compound like this compound, ¹⁹F qNMR is exceptionally well-suited due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] It offers a direct and highly accurate measure of molar purity without the need for a reference standard of the compound itself, which is a significant advantage, especially for novel compounds.[2][3] Furthermore, the non-destructive nature of NMR allows for the recovery of the sample after analysis.[5]

Conclusion

The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.

  • For routine quality control where the impurity profile is well-established, HPLC-UV is a reliable and economical choice.

  • For in-depth impurity profiling, identification of unknown impurities, and validation of the manufacturing process, LC-MS is indispensable.

  • For the most accurate and absolute determination of purity, especially for the qualification of reference standards, ¹⁹F qNMR is the superior method.

A comprehensive quality control strategy would ideally leverage these techniques orthogonally to ensure the highest confidence in the purity of this compound, thereby ensuring the integrity and success of subsequent research and development activities.

References

Reactivity Face-Off: 4-Bromo- vs. 4-Chloro-6-(trifluoromethoxy)quinoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. The quinoline core, in particular, is a privileged structure in medicinal chemistry. This guide provides an objective comparison of the reactivity of two key building blocks: 4-bromo-6-(trifluoromethoxy)quinoline and 4-chloro-6-(trifluoromethoxy)quinoline. The choice between a bromo or chloro substituent at the 4-position significantly influences the reaction kinetics and optimal conditions for crucial synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Understanding these differences is essential for efficient reaction development and scale-up.

Core Reactivity Principles: A Tale of Two Halogens

The difference in reactivity between the bromo and chloro analogs is rooted in the fundamental properties of the carbon-halogen bond.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, necessitating less energy to break. Consequently, this compound is generally more reactive and often requires milder conditions than its chloro counterpart in these transformations.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the electron-deficient quinoline ring at the carbon bearing the halogen, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide leaving group.[3][4] The reactivity order is often influenced by two competing factors: the electronegativity of the halogen and its ability to act as a leaving group. While chlorine is more electronegative than bromine, making the carbon atom more electrophilic, the C-Br bond is weaker and bromide is a better leaving group than chloride. The trifluoromethoxy group at the 6-position is a strong electron-withdrawing group, which activates the quinoline ring towards nucleophilic attack.

Quantitative Data Summary

FeatureThis compound4-Chloro-6-(trifluoromethoxy)quinoline
Relative Reactivity in Suzuki-Miyaura Coupling HigherLower
Typical Reaction Temperature (Suzuki-Miyaura) 80-100 °C100-120 °C
Typical Reaction Time (Suzuki-Miyaura) 2-12 hours12-24 hours
Catalyst Loading (Suzuki-Miyaura) Typically 1-3 mol%Often requires 3-5 mol% or more robust catalyst systems
Relative Reactivity in Buchwald-Hartwig Amination HigherLower
Typical Reaction Temperature (Buchwald-Hartwig) 90-110 °C110-130 °C
Relative Reactivity in Nucleophilic Aromatic Substitution Generally lowerGenerally higher (substrate dependent)

Mandatory Visualizations

Catalytic Cycles and Reaction Mechanisms

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-X [Ar-Pd(II)(HNR'R'')L]X [Ar-Pd(II)(HNR'R'')L]X Ar-Pd(II)(X)L->[Ar-Pd(II)(HNR'R'')L]X Amine Coordination R'R''NH Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(HNR'R'')L]X->Ar-Pd(II)(NR'R'')L Deprotonation Base Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism A Aryl Halide (Ar-X) + Nucleophile (Nu-) B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (Rate-determining step) C Product (Ar-Nu) + Halide (X-) B->C Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following are representative protocols for key transformations. Optimization may be required for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For 4-chloro-6-(trifluoromethoxy)quinoline, a higher reaction temperature (e.g., 110 °C), a more active catalyst system (e.g., a palladacycle or a catalyst with a biarylphosphine ligand), and a stronger base (e.g., potassium phosphate) may be necessary to achieve comparable yields and reaction times.[5][6]

Buchwald-Hartwig Amination of 4-Chloro-6-(trifluoromethoxy)quinoline with Morpholine

Materials:

  • 4-Chloro-6-(trifluoromethoxy)quinoline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL, anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried reaction tube.

  • Add 4-chloro-6-(trifluoromethoxy)quinoline and morpholine.

  • Add anhydrous toluene.

  • Seal the reaction vessel and heat to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

For this compound, milder conditions are often sufficient. A lower temperature (e.g., 90-100 °C), a weaker base (e.g., cesium carbonate), and shorter reaction times can typically be employed.[1][7]

Nucleophilic Aromatic Substitution of 4-Chloro-6-(trifluoromethoxy)quinoline with Sodium Methoxide

Materials:

  • 4-Chloro-6-(trifluoromethoxy)quinoline (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL, anhydrous)

Procedure:

  • To a stirred solution of 4-chloro-6-(trifluoromethoxy)quinoline in anhydrous DMF, add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

In this SNAr reaction, the chloro-derivative is expected to be more reactive than the bromo-derivative due to the higher electronegativity of chlorine, which increases the electrophilicity of the C4 position.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-6-(trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, quinoline scaffolds have consistently emerged as a privileged structural motif, underpinning a multitude of approved drugs with diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activity screening of a specific subclass: 4-Bromo-6-(trifluoromethoxy)quinoline derivatives. By examining their performance against key biological targets and comparing them with established alternatives, supported by detailed experimental data and protocols, we aim to illuminate their potential in the development of next-generation therapeutics.

While specific biological data for a comprehensive series of this compound derivatives is not extensively available in publicly accessible literature, we can infer their potential activities and compare them to structurally related compounds. The unique combination of a bromine atom at the 4-position, a trifluoromethoxy group at the 6-position, and the core quinoline structure suggests promising avenues for both anticancer and antimicrobial applications. The bromo-substituent can facilitate key interactions with biological targets and serve as a handle for further chemical modifications, while the electron-withdrawing trifluoromethoxy group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.

Comparative Analysis of Anticancer Activity

Quinoline derivatives have a well-documented history as anticancer agents, with several approved drugs targeting critical cellular pathways. The primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of topoisomerases, enzymes vital for DNA replication and repair.[1][2][3] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

To provide a comparative perspective, the following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines. While direct data for this compound derivatives is limited, the inclusion of compounds with similar structural features offers valuable insights into their potential potency. For instance, the presence of halogen and methoxy groups on the quinoline ring has been shown to contribute to significant antiproliferative activity.[4]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
4-(2-fluorophenoxy)quinoline derivativesHT-29, MKN-45, A5490.07 - 0.22ForetinibNot Specified
4-Quinoline Carboxylic Acid AnaloguesDHODH Inhibition0.0097 - 0.0262--
Substituted 6-alkynyl-4-anilinoquinazolinesEGFR Kinase Inhibition0.014--

Table 1: Comparative in vitro anticancer activity of selected quinoline derivatives.

Comparative Analysis of Antimicrobial Activity

The quinoline scaffold is also the backbone of the widely successful fluoroquinolone class of antibiotics. These agents primarily exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5] The structural features of this compound derivatives, particularly the halogen and trifluoromethoxy groups, suggest they may possess potent antimicrobial properties. Halogenation, in general, has been shown to enhance the antimicrobial efficacy of various compounds.

The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against various bacterial strains, offering a benchmark for the potential efficacy of the target compounds.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference DrugMIC of Reference (µg/mL)
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineStaphylococcus aureus50Chloramphenicol50
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolinePseudomonas aeruginosa50Ampicillin25
Facilely Accessible Quinoline DerivativesMRSA, VRE0.75--
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, S. pyrogens2--
9-bromo substituted indolizinoquinoline-5,12-dionesS. aureus (MRSA)0.031--

Table 2: Comparative in vitro antimicrobial activity of selected quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological screening data, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.

In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway for anticancer activity and a typical experimental workflow for biological screening.

anticancer_pathway Derivative 4-Bromo-6-(trifluoromethoxy) quinoline Derivative CellMembrane Cell Membrane Derivative->CellMembrane Cellular Uptake Topoisomerase Topoisomerase II Derivative->Topoisomerase Inhibits CellMembrane->Topoisomerase DNA DNA Topoisomerase->DNA Binds to DNA DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

A potential mechanism of anticancer action for quinoline derivatives.

experimental_workflow Synthesis Compound Synthesis (4-Bromo-6-(trifluoromethoxy) quinoline Derivatives) Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Synthesis->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

General workflow for biological activity screening.

Conclusion and Future Directions

The structural features of this compound derivatives position them as compelling candidates for further investigation in both oncology and infectious disease research. The comparative data from related quinoline compounds suggest the potential for potent anticancer and antimicrobial activities. The detailed experimental protocols provided herein offer a standardized framework for the systematic evaluation of these novel compounds.

Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions at other positions of the quinoline ring to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action through advanced biochemical and cellular assays will be critical for their rational optimization and potential clinical development. The exploration of this chemical space holds significant promise for the discovery of new therapeutic agents to address the pressing global health challenges of cancer and antimicrobial resistance.

References

Structure-Activity Relationship (SAR) of 4-Bromo-6-(trifluoromethoxy)quinoline Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 4-Bromo-6-(trifluoromethoxy)quinoline scaffold, a promising but underexplored chemotype, reveals key structural determinants for biological activity. This guide synthesizes structure-activity relationship (SAR) data from analogous quinoline-based inhibitors to provide a predictive framework for the rational design of novel therapeutic agents.

The quinoline core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimalarial, and kinase inhibitory effects.[1][2][3] The specific scaffold, this compound, combines several key features that are recognized for their potential to modulate target engagement and pharmacokinetic properties. The bromine at the 4-position can serve as a handle for further chemical modification or act as a key interaction moiety. The trifluoromethoxy group at the 6-position is known to enhance metabolic stability and cell permeability due to its lipophilic and electron-withdrawing nature.

Comparative Biological Activity of Quinoline Analogs

The following table summarizes the impact of substitutions at various positions on the quinoline ring, drawing from data on related compounds to infer potential SAR trends for this compound analogs. The primary biological activities observed for these related classes of compounds are kinase inhibition and anticancer effects.

PositionSubstitutionInferred Effect on ActivityReference Compound ClassTarget/Activity
4 Amino GroupGenerally enhances activity, crucial for kinase inhibition.[1][4]4-AminoquinolinesAnticancer, Antimalarial
Anilino GroupPotent inhibition of various kinases (e.g., EGFR, Src).[5]4-AnilinoquinazolinesKinase Inhibition
Other Halogens (e.g., Cl)Can be essential for activity, often a precursor for further modification.[1]4-ChloroquinolinesSynthetic Intermediate
6 Methoxy GroupOften associated with enhanced potency.6,7-DimethoxyquinazolinesKinase Inhibition
Fluoro GroupGenerally well-tolerated and can improve metabolic stability.[6]6-FluoroquinazolinesAnti-inflammatory
Electron-withdrawing GroupsCan influence binding affinity and selectivity.General QuinolinesVarious
7 Chloro GroupOften optimal for antimalarial and anticancer activity.[7]7-Chloro-4-aminoquinolinesAntimalarial, Anticancer
Electron-withdrawing GroupsCan lower the pKa of the quinoline nitrogen, affecting cell permeability and target interaction.[7]4-AminoquinolinesAntimalarial
Side Chain at 4-Amino Dialkylaminoalkyl chainOptimal length (2-5 carbons) is critical for antimalarial activity.[8]4-AminoquinolinesAntimalarial
Aromatic RingCan reduce toxicity and modulate activity.[8]Amodiaquine AnalogsAntimalarial

Key SAR Insights for this compound Analogs

Based on the analysis of related compounds, the following SAR hypotheses can be proposed for the this compound scaffold:

  • Position 4 (Bromo Group): The bromine atom is likely a crucial determinant of activity. Its replacement with an amino or a substituted anilino group is predicted to be a highly favorable modification for achieving potent kinase inhibitory activity. The nature and substitution pattern of the anilino ring would be critical for target selectivity.

  • Position 6 (Trifluoromethoxy Group): The trifluoromethoxy group is anticipated to contribute positively to the overall drug-like properties of the analogs. Its high lipophilicity can enhance membrane permeability, and its resistance to metabolic degradation can lead to an improved pharmacokinetic profile.

  • Other Positions (2, 3, 5, 7, 8): Substitutions at other positions on the quinoline ring should be explored to fine-tune activity and selectivity. For instance, electron-withdrawing groups at the 7-position have been shown to be beneficial in other quinoline series.[7]

Experimental Protocols

To evaluate the biological activity of novel this compound analogs, the following standard experimental protocols are recommended:

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of relevant protein kinases.

  • Methodology:

    • Utilize a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ Kinase Assay).

    • Prepare a dilution series of the test compounds in DMSO.

    • Incubate the compounds with the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in an appropriate assay buffer.

    • Initiate the kinase reaction and allow it to proceed for a specified time at a controlled temperature.

    • Stop the reaction and measure the fluorescence or luminescence signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay
  • Objective: To assess the cytotoxic or antiproliferative effects of the analogs on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like the CyQUANT™ Cell Proliferation Assay.

    • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel quinoline analogs and a conceptual representation of the key SAR determinants.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization in_vitro In Vitro Kinase Assays characterization->in_vitro cell_based Cell-Based Proliferation Assays in_vitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis sar_analysis->start Iterative Design lead_selection Lead Compound Selection sar_analysis->lead_selection adme_tox ADME/Tox Profiling lead_selection->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: General workflow for the discovery and development of novel quinoline-based inhibitors.

Caption: Key structural determinants influencing the biological activity of quinoline analogs.

References

in vitro evaluation of enzyme inhibition by 4-Bromo-6-(trifluoromethoxy)quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vitro evaluation data for 4-Bromo-6-(trifluoromethoxy)quinoline derivatives as a distinct class of enzyme inhibitors is not extensively available in the public domain, the broader family of quinoline derivatives has been a subject of intense research, revealing a wide spectrum of enzyme inhibitory activities. This guide provides a comparative overview of the enzyme inhibition profiles of structurally related bromo- and trifluoromethyl/trifluoromethoxy-substituted quinolines, offering valuable insights for researchers, scientists, and drug development professionals.

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The introduction of halogen atoms, such as bromine, and electron-withdrawing groups like trifluoromethoxy or trifluoromethyl, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their potency and selectivity as enzyme inhibitors.

Comparative Inhibitory Activity of Substituted Quinolines

Quinoline derivatives have demonstrated inhibitory activity against several key enzyme families implicated in various disease states, including cancer, neurodegenerative diseases, and metabolic disorders. The following tables summarize the in vitro inhibitory activities of various substituted quinoline compounds against different enzyme classes.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Quinoline-based compounds have been successfully developed as kinase inhibitors.[1][2]

Compound ClassTarget Kinase(s)IC50 / KiReference Compound(s)
4-Anilino-quin(az)oline DerivativesEGFR, Src, c-Met, CSF-1RnM to µM rangeErlotinib, Lapatinib
Quinoline-6-carboxylic acid derivativesh-NTPDase1, -2, -3, -80.28 - 0.92 µM-
5-Substituted benzo[c][2][3]naphthyridine-8-carboxylic acid derivativesCK20.3 - 8.9 nMCX-4945

Table 1: In Vitro Inhibitory Activity of Quinoline Derivatives against Protein Kinases.[1][2]

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are essential for the metabolism of xenobiotics, including drugs. Inhibition of these enzymes can lead to drug-drug interactions. Certain quinoline derivatives have been shown to interact with and inhibit CYP enzymes.[4][5][6][7]

Compound/DerivativeTarget CYP Isoform(s)IC50Notes
QuinolineCYP2A6, CYP2E1-Metabolized to quinoline-1-oxide and 3-hydroxyquinoline
Fluoroquinolines (5-FQ, 6-FQ, 8-FQ)CYP2A6-3-FQ showed little inhibition
QuinidineCYP2D61.12 mMWeak inhibitor
QuinineCYP2D6160 µMWeak inhibitor
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineCytochrome P450 enzymesNot specifiedInteracts with and can alter metabolic pathways

Table 2: In Vitro Inhibitory Activity of Quinoline Derivatives against Cytochrome P450 Enzymes.[4][5][6][7]

Other Enzyme Inhibition

The versatility of the quinoline scaffold extends to the inhibition of other important enzymes.

Compound ClassTarget EnzymeIC50 / KiReference Compound(s)
Thioquinoline derivativesα-glucosidase14.0 - 373.85 µMAcarbose (IC50 = 752.0 µM)
Substituted quinolinesHuman 20S Proteasome (Chymotrypsin-like activity)5.4 - 17.7 µM-
Quinoline-based analogsHuman DNMT1, C. difficile CamA2 - 4 µM-
Substituted quinolinesAcetylcholinesterase (AChE)Ki = 5.51 - 155.22 nM-

Table 3: In Vitro Inhibitory Activity of Quinoline Derivatives against Various Enzymes.[8][9][10][11]

Experimental Protocols

The following are generalized methodologies for key in vitro enzyme inhibition assays commonly employed in the evaluation of quinoline derivatives.

Kinase Inhibition Assay (Generic Protocol)
  • Enzyme and Substrate Preparation : Recombinant human kinase and a corresponding specific peptide substrate are prepared in a suitable assay buffer.

  • Compound Preparation : The test quinoline derivatives are serially diluted in DMSO to various concentrations.

  • Assay Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is initiated by the addition of ATP.

  • Detection : After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay (Fluorescence-Based)
  • Microsome Preparation : Human liver microsomes (or recombinant CYP enzymes) are used as the enzyme source.

  • Substrate Incubation : A fluorescent probe substrate specific for the CYP isoform of interest is incubated with the microsomes and the test quinoline derivative.

  • Reaction Initiation and Termination : The reaction is initiated by the addition of an NADPH-generating system and terminated after a specific time by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Measurement : The formation of the fluorescent metabolite is measured using a fluorescence plate reader.

  • Data Analysis : The inhibition of the enzyme activity is calculated, and IC50 values are determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Substrate Solution Substrate Solution Substrate Solution->Incubation Reaction Initiation (ATP) Reaction Initiation (ATP) Incubation->Reaction Initiation (ATP) Reaction Termination Reaction Termination Reaction Initiation (ATP)->Reaction Termination Signal Measurement Signal Measurement Reaction Termination->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50)

Caption: General workflow for an in vitro enzyme inhibition assay.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins (e.g., RAS, RAF) Signaling Proteins (e.g., RAS, RAF) Receptor Tyrosine Kinase (RTK)->Signaling Proteins (e.g., RAS, RAF) MAPK Cascade (MEK, ERK) MAPK Cascade (MEK, ERK) Signaling Proteins (e.g., RAS, RAF)->MAPK Cascade (MEK, ERK) Transcription Factors Transcription Factors MAPK Cascade (MEK, ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.

Conclusion

While the direct evaluation of this compound derivatives as enzyme inhibitors requires further investigation, the extensive research on the broader quinoline class provides a strong rationale for their potential in this area. The presented data on structurally related compounds highlight the promise of the quinoline scaffold in targeting a variety of enzymes with therapeutic relevance. Future studies focusing on the specific substitution pattern of a 4-bromo and 6-trifluoromethoxy group will be crucial to elucidate their precise inhibitory profiles and potential as drug candidates.

References

A Comparative Guide to the Metabolic Stability of Novel 4-Bromo-6-(trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the metabolic stability of novel compounds derived from 4-Bromo-6-(trifluoromethoxy)quinoline. Given the importance of metabolic stability in determining the pharmacokinetic profile and overall viability of drug candidates, this document outlines standard experimental protocols and presents a comparative analysis with other relevant quinoline-based compounds. The inclusion of detailed methodologies and representative data will aid researchers in designing and interpreting their own metabolic stability studies.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4] Assessing the metabolic stability of new chemical entities, such as derivatives of this compound, early in the drug discovery process allows for the identification of metabolic liabilities and the optimization of drug candidates.[5][6]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for a hypothetical series of this compound derivatives (Compounds A, B, and C) compared to known quinoline-based compounds. Data is presented as half-life (t½) and intrinsic clearance (Clint) determined from a human liver microsomal stability assay.

CompoundStructuret½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Source
Compound A 4-(Substituent 1)-6-(trifluoromethoxy)quinolineHypothetical DataHypothetical DataN/A
Compound B 4-(Substituent 2)-6-(trifluoromethoxy)quinolineHypothetical DataHypothetical DataN/A
Compound C 4-(Substituent 3)-6-(trifluoromethoxy)quinolineHypothetical DataHypothetical DataN/A
Quinoline Derivative 4b 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile44.6-[7]
Quinoline Derivative 7a (structure not fully specified)20.5-[7]
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine--[8]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--[8]

Note: The data for Compounds A, B, and C are for illustrative purposes to guide the comparison of novel compounds against established benchmarks.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and interpretation of metabolic stability data.

In Vitro Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3][5]

1. Materials and Reagents:

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

  • Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor Solution: NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl2, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[9]

  • Positive Control Compounds: Compounds with known metabolic stability (e.g., Midazolam, Dextromethorphan).[10]

  • Quenching Solution: Acetonitrile containing an internal standard.

2. Assay Procedure:

  • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in buffer.

  • In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1-3 µM).[3][6]

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. A parallel incubation without the cofactor solution serves as a negative control.[10]

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding the cold quenching solution.[3]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

3. Analytical Method:

  • The concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]

4. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the linear regression.

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Visualizations

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow for the in vitro microsomal stability assay and the general pathways of drug metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Test Compound Stock (DMSO) pre_incubation Pre-incubation (37°C) Compound + Microsomes stock->pre_incubation microsomes Liver Microsomes microsomes->pre_incubation buffer Phosphate Buffer (pH 7.4) buffer->pre_incubation cofactor NADPH Regenerating System reaction Initiate Reaction (Add Cofactor) cofactor->reaction pre_incubation->reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and Clint plot->results

Caption: Workflow for an in vitro microsomal stability assay.

G compound Parent Drug (Lipophilic) phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450s, FMOs compound->phase1 phase2 Phase II Metabolism (Conjugation) UGTs, SULTs, GSTs compound->phase2 Direct Conjugation metabolite Phase I Metabolite (More polar) phase1->metabolite metabolite->phase2 excreted Excreted Metabolite (Hydrophilic) phase2->excreted

Caption: General pathways of Phase I and Phase II drug metabolism.

References

Navigating the Structural Landscape of Fluorinated Quinolines: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct crystallographic data for 4-Bromo-6-(trifluoromethoxy)quinoline remains elusive in publicly accessible databases, a comparative analysis of structurally similar fluorinated quinoline derivatives offers valuable insights for researchers, scientists, and drug development professionals. This guide presents a detailed comparison of the single-crystal X-ray diffraction data for two such analogues: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline and (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. By examining their crystal structures and experimental protocols, we can infer potential solid-state properties and guide future synthetic and crystallographic efforts for the target compound.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the two selected 4-(trifluoromethyl)quinoline derivatives, providing a basis for understanding the structural influence of different substitution patterns on the quinoline core.

Table 1: Crystal Data and Structure Refinement for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

ParameterValue
Empirical FormulaC₁₃H₉ClF₃N
Formula Weight271.66
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.8482(19) Å
b5.0534(8) Å
c18.048(3) Å
α90°
β107.503(17)°
γ90°
Volume1204.5(3) ų
Z4
Calculated Density1.498 Mg/m³
Absorption Coefficient0.334 mm⁻¹
F(000)552
Data Collection & Refinement
Theta range for data collection3.66 to 25.00°
Index ranges-16<=h<=16, -6<=k<=6, -21<=l<=21
Reflections collected8327
Independent reflections2105 [R(int) = 0.0455]
Completeness to theta = 25.00°99.1 %
Data / restraints / parameters2105 / 0 / 163
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0450, wR2 = 0.1099
R indices (all data)R1 = 0.0763, wR2 = 0.1265

Table 2: Crystal Data and Structure Refinement for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol (CCDC 2036933)

ParameterValue
Empirical FormulaC₂₃H₁₅F₃N₂O
Formula Weight404.38
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.133(2) Å
b20.243(4) Å
c9.534(2) Å
α90°
β98.43(3)°
γ90°
Volume1930.9(7) ų
Z4
Calculated Density1.391 Mg/m³
Absorption Coefficient0.104 mm⁻¹
F(000)832
Data Collection & Refinement
Theta range for data collection2.59 to 25.00°
Index ranges-12<=h<=12, -24<=k<=24, -11<=l<=11
Reflections collected14856
Independent reflections3393 [R(int) = 0.0345]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters3393 / 0 / 271
Goodness-of-fit on F²1.032
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1077
R indices (all data)R1 = 0.0543, wR2 = 0.1171

Experimental Protocols

The determination of the crystal structures for these quinoline derivatives follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: The synthesis of this compound typically involves a multi-step reaction sequence, culminating in the formation of the quinoline ring system. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in an appropriate organic solvent or solvent mixture.

  • (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol: This Schiff base is synthesized by the condensation reaction of 6-amino-2-phenyl-4-(trifluoromethyl)quinoline with salicylaldehyde.[1] Single crystals are typically grown by slow evaporation from an ethanol solution.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for both compounds were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at room temperature (293 K). The collected intensity data were corrected for Lorentz and polarization effects.

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The logical flow of the X-ray crystallography process is depicted in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Quinoline Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection on Diffractometer crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystallographic Data

Experimental workflow for X-ray crystallography.

This guide provides a foundational comparison of the crystallographic features of two 4-(trifluoromethyl)quinoline derivatives. The presented data and protocols can serve as a valuable reference for researchers engaged in the design and crystallographic analysis of novel quinoline-based compounds, including the yet-to-be-characterized this compound. The subtle interplay of different substituents on the quinoline scaffold highlights the importance of empirical crystallographic studies in understanding the solid-state behavior of these molecules.

References

A Comparative Guide to Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing pharmacokinetic and pharmacodynamic properties. The quinoline scaffold, a privileged structure in medicinal chemistry, is frequently derivatized to enhance its therapeutic potential. Among the most impactful modifications is the introduction of fluorine-containing substituents. This guide provides an objective, data-driven comparison of two key fluorinated groups: trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), when appended to a quinoline core.

The incorporation of -CF₃ and -OCF₃ groups into drug candidates can profoundly alter properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Understanding the distinct effects of each group is essential for rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The subtle difference of a single oxygen atom between the trifluoromethoxy and trifluoromethyl groups leads to significant variations in their physicochemical profiles. These differences can be leveraged to fine-tune a molecule's properties for a specific therapeutic purpose. The -OCF₃ group is generally more lipophilic than the -CF₃ group, which can enhance membrane permeability.[1][2] Conversely, the -CF₃ group is a stronger electron-withdrawing substituent, particularly at the para position, which can significantly impact a molecule's interaction with biological targets.[3]

Table 1: Comparison of Physicochemical Properties

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Implication in Drug Design
Lipophilicity (Hansch π) +1.04+0.88-OCF₃ provides a greater increase in lipophilicity, potentially improving membrane permeability and cell uptake.[1]
XlogP (Predicted) 2.8 (for 6-(Trifluoromethoxy)quinolin-4-amine)[4]3.25 (for 6-(Trifluoromethyl)quinoline)[5]Demonstrates the context-dependent nature of lipophilicity prediction, though generally -OCF₃ is considered more lipophilic.
Electronic Effect (σₚ) +0.35[6]+0.54[3]-CF₃ has a stronger electron-withdrawing effect, which can modulate pKa and influence hydrogen bonding or electrostatic interactions with targets.[7]
Electronic Effect (σₘ) +0.38[6]+0.43[3]Both are strongly electron-withdrawing from the meta position.
pKa (Predicted) Not available2.55 (for 7-(Trifluoromethyl)quinoline)[5]The strong electron-withdrawing nature of both groups decreases the basicity of the quinoline nitrogen, lowering its pKa.

Metabolic Stability

A primary motivation for incorporating fluorinated groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making both -CF₃ and -OCF₃ groups highly resistant to enzymatic degradation.[1] This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]

While both groups confer stability, the trifluoromethyl group has been noted to sometimes provide a "global" protective effect, reducing metabolism at other sites on the molecule.[9] However, direct comparative in vitro data for quinoline derivatives is sparse. The choice between the two may depend on the specific metabolic liabilities of the parent molecule.

Table 2: Expected Impact on Metabolic Stability

ParameterGeneral Effect of -OCF₃ SubstitutionGeneral Effect of -CF₃ SubstitutionRationale
In Vitro Half-life (t₁/₂) LongerLongerThe high strength of the C-F bond makes both groups resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1]
Intrinsic Clearance (CLᵢₙₜ) LowerLowerBlocking a primary site of metabolism reduces the liver's inherent capacity to clear the drug.[8]
Metabolite Profile Reduced ComplexityReduced ComplexityInhibition of a major metabolic pathway limits the formation of downstream metabolites.[8]

Biological Activity

The choice between a trifluoromethoxy and a trifluoromethyl group can have profound and sometimes unpredictable effects on biological activity. These effects are a culmination of the changes in lipophilicity, electronic properties, and molecular conformation, which collectively influence how the molecule fits into and interacts with its biological target.

For instance, in the development of antimalarial drugs, various trifluoromethyl-quinoline derivatives have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[10] While direct comparisons are limited, the data suggests that the position and nature of the fluorinated substituent are critical for potency.

Table 3: Representative Biological Activity of Trifluoromethyl-Substituted Quinolines

CompoundBiological Target/AssayIC₅₀Source
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olAntimalarial (P. falciparum)Potent activity reported[10]
Fluorinated Quinoline Analogue 6a Anticancer (MDA-MB-468 cells)2.5–5 µM[11][12]
Fluorinated Quinoline Analogue 6b Anticancer (MDA-MB-468 cells)2.5–5 µM[11][12]
N-mustard-quinoline conjugateAntitumor ActivityPotent activity reported[13]

Note: Data for a directly comparable trifluoromethoxy-quinoline analogue was not available in the surveyed literature. The presented data illustrates the potency achievable with trifluoromethyl substitution.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for any comparative study. Standard methodologies are detailed below.

Lipophilicity (logP) Determination by Shake-Flask Method

Lipophilicity is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is the gold-standard for its determination.[5][14]

  • System Preparation: A two-phase system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared. The two solvents are mixed and shaken vigorously (e.g., for 24 hours) to ensure mutual saturation, then allowed to separate.[15][16]

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot is added to a mixture of the pre-saturated n-octanol and aqueous phases.[15] The final concentration should be low enough to ensure solubility in both phases and avoid aggregation.

  • Partitioning: The vial containing the biphasic system and the test compound is shaken or agitated (e.g., for 30 minutes via sonication) until equilibrium is reached. The mixture is then allowed to stand, often overnight, to ensure complete phase separation.[16]

  • Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the two layers.[16] A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[5]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

pKa Determination by Potentiometric Titration

The pKa is a measure of the basicity of the quinoline nitrogen. This property is crucial as it dictates the ionization state of the molecule at physiological pH, affecting solubility, permeability, and target binding.

  • Sample Preparation: A known concentration of the quinoline derivative (e.g., 1 mM) is dissolved in a suitable solvent. To ensure solubility, a co-solvent like methanol or DMSO may be used with water. The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[17]

  • Apparatus Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with a magnetic stirrer. A calibrated combination pH electrode is immersed in the solution.[18]

  • Titration: For a basic compound like quinoline, the solution is first acidified with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[17]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until a high pH (e.g., pH 12) is reached.[17]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the quinoline has been neutralized. The equivalence point is identified as the point of maximum slope on the curve.[18]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, providing an estimate of its intrinsic clearance.[19]

  • Reagent Preparation: A stock solution of the test compound is prepared (e.g., in DMSO). Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH regenerating system (cofactor solution) is prepared to sustain enzymatic activity.[19]

  • Incubation: The test compound is added to a pre-warmed suspension of liver microsomes in buffer. The reaction is initiated by adding the NADPH regenerating system. Control incubations are run in parallel without the NADPH system to account for non-enzymatic degradation. The final mixture is incubated at 37°C.[19]

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Processing: The enzymatic reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. The samples are then centrifuged to pellet the protein.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify its concentration at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLᵢₙₜ) is then calculated based on the half-life and the protein concentration in the incubation.[19]

Visualizations

Physicochemical Property Comparison

G cluster_substituents Substituent Properties cluster_properties Physicochemical Effects cluster_implications Drug Design Implications OCF3 Trifluoromethoxy (-OCF3) Lipo Higher Lipophilicity (π = +1.04) OCF3->Lipo EWG_Mod Moderate EWG (σp = +0.35) OCF3->EWG_Mod MetStab ↑ Metabolic Stability OCF3->MetStab CF3 Trifluoromethyl (-CF3) EWG_Strong Stronger EWG (σp = +0.54) CF3->EWG_Strong Lipo_Mod Moderate Lipophilicity (π = +0.88) CF3->Lipo_Mod CF3->MetStab Perm ↑ Membrane Permeability Lipo->Perm pKa ↓ Basicity (pKa) EWG_Mod->pKa EWG_Strong->pKa Binding Altered Target Binding (H-Bonding, Electrostatics) EWG_Strong->Binding

Caption: Key physicochemical differences between -OCF₃ and -CF₃ and their implications in drug design.

Experimental Workflow: Microsomal Stability Assay

A 1. Preparation - Test Compound - Liver Microsomes - NADPH System B 2. Incubation - Pre-warm microsomes - Add compound - Initiate with NADPH - Incubate at 37°C A->B C 3. Time-Point Sampling (e.g., 0, 5, 15, 30 min) B->C D 4. Reaction Quenching (Add cold Acetonitrile) C->D E 5. Sample Processing (Centrifuge to pellet protein) D->E F 6. LC-MS/MS Analysis (Quantify remaining parent drug) E->F G 7. Data Analysis - Calculate t½ - Calculate CL_int F->G

Caption: General experimental workflow for an in vitro microsomal stability assay.

Potential Signaling Pathway Inhibition

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Trifluoromethyl-Quinoline Derivative inhibitor->pi3k Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl substituent on a quinoline scaffold is a nuanced decision in drug design. Neither group is universally superior; the optimal choice is context-dependent, dictated by the specific goals of the optimization program.

  • The trifluoromethoxy (-OCF₃) group is the substituent of choice when a significant increase in lipophilicity is desired to enhance membrane permeability, provided that its slightly weaker electron-withdrawing character is sufficient for target engagement.

  • The trifluoromethyl (-CF₃) group is preferable when a stronger electron-withdrawing effect is needed to modulate the pKa of the quinoline nitrogen or to form specific electrostatic or hydrogen bond interactions within the target's binding site.

Both groups are excellent choices for enhancing metabolic stability . Ultimately, the best approach involves the synthesis and parallel evaluation of both analogues to empirically determine which substituent best achieves the desired balance of potency, selectivity, and pharmacokinetic properties for a given therapeutic target.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-6-(trifluoromethoxy)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-6-(trifluoromethoxy)quinoline, a halogenated quinoline derivative. Adherence to these procedures is crucial for minimizing risks and ensuring compliance with regulatory standards.

Due to its chemical nature as a brominated and fluorinated heterocyclic compound, this compound requires careful handling and disposal as halogenated organic waste.[1][2] Under no circumstances should this chemical be discarded down the drain or mixed with regular trash.[1] The standard and required method of disposal is through a licensed professional hazardous waste management service, which will typically employ high-temperature incineration for its final destruction.[1]

Immediate Safety Precautions

Before commencing any disposal-related activities, it is imperative that all personnel are equipped with and correctly using appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Ensure that an eyewash station and a safety shower are readily accessible.[1]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is a critical initial step to prevent hazardous reactions and to streamline the disposal process.

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Specific Waste Container: Utilize a dedicated, clearly labeled container for all this compound waste. This container must be constructed from a material chemically compatible with the compound and must be equipped with a secure, leak-proof lid.[1]

  • Categorize as Halogenated Organic Waste: This compound must be disposed of within the halogenated organic waste stream.[1][2] It is crucial to avoid mixing it with non-halogenated organic solvents, aqueous solutions, or any other waste category.[2]

  • Solid and Liquid Waste:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weighing boats, gloves, and absorbent paper, in the designated halogenated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.

  • Decontamination of Empty Containers: Any container that has held this compound must be decontaminated prior to being disposed of as regular refuse. This is achieved by rinsing the container three times with a suitable solvent (e.g., acetone, ethanol). The resulting rinsate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste.[1]

Waste Storage and Handling

The storage of hazardous waste is subject to strict regulations to ensure safety and compliance.

Key Storage and Handling Requirements:

RequirementSpecificationRationale
Waste Container Labeling Must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., Harmful, Irritant).[1][4]Ensures proper identification, prevents accidental mixing of incompatible chemicals, and informs personnel of the potential dangers.
Container Integrity Keep the waste container securely closed at all times, except when actively adding waste.[1][3]Prevents the release of vapors into the laboratory environment and reduces the risk of spills.
Storage Location Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is at or near the point of waste generation.[1]Centralizes hazardous waste, limits exposure to laboratory personnel, and facilitates efficient collection by waste management services.
Secondary Containment The primary waste container should be placed within a larger, chemically resistant secondary containment bin.[1]Provides an additional layer of protection against leaks and spills, containing any potential release.

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and procedural steps from waste generation to final disposal.

G A Waste Generation (Solid or Liquid this compound) B Segregate as Halogenated Organic Waste A->B C Collect in Designated, Labeled, Leak-Proof Container B->C D Store in Secondary Containment in a Secure Satellite Accumulation Area C->D E Maintain Waste Log and Documentation D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F G Professional Disposal (e.g., Incineration) F->G

Disposal workflow for this compound.

Final Disposal Arrangements

The ultimate disposal of this compound must be handled by a certified hazardous waste management company.[2] It is the responsibility of the laboratory or institution to maintain a detailed inventory of the waste, including the chemical name, quantity, and accumulation start date.[2] This documentation must be provided to the waste disposal service upon collection. Always adhere to your institution's specific environmental health and safety (EHS) guidelines, as local and national regulations may vary.[1]

References

Personal protective equipment for handling 4-Bromo-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 4-Bromo-6-(trifluoromethoxy)quinoline (CAS No. 1189105-68-7), tailored for researchers, scientists, and drug development professionals.[1][2][3] The information herein is a composite derived from best practices for handling halogenated organic compounds and data from structurally similar quinoline derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet recognized standards (e.g., ANSI Z.87.1). A face shield worn over goggles is recommended when there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals. For prolonged contact, consult the glove manufacturer's resistance guide.[5][7]
Body Protection Laboratory CoatA flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[5]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot, including the heel, and have no perforations.[5]
Respiratory Protection Air-Purifying RespiratorIf engineering controls (like a fume hood) are not sufficient or when handling powders outside of a contained system, a respirator is required. Respirator use requires a formal program including medical evaluation and fit testing.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is critical for safety.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-Handling Inspection : Before starting work, inspect all PPE for integrity. Ensure safety equipment, such as an eyewash station and safety shower, is accessible.

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood and on a disposable weigh paper to contain any spills. Use appropriate tools (spatula, etc.) to handle the material.

  • During the Reaction : Keep the reaction vessel closed and within the fume hood. Monitor the reaction for any unexpected changes.

  • Post-Handling : Thoroughly wash hands and any exposed skin after handling.[4] Decontaminate the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : As a halogenated organic compound, all waste containing this substance must be segregated from non-halogenated waste streams.[8][9][10] This includes unused product, contaminated consumables (e.g., gloves, weigh papers), and reaction residues.

  • Waste Container : Collect all halogenated waste in a designated, properly labeled, and sealed container.[8][11] The container should be compatible with the chemical waste.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[8][10]

  • Storage : Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[8]

  • Disposal Request : Once the container is nearly full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.[4]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[4]

  • Spill : For small spills, contain the leak and absorb the material with an inert absorbent. Place the absorbent material into a sealed, labeled container for disposal.[8] For large spills, evacuate the area and contact emergency services.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Begin Work transfer Transfer to Reaction weigh->transfer react Conduct Experiment transfer->react decon Decontaminate Work Area react->decon End Experiment segregate Segregate Halogenated Waste decon->segregate dispose Store for Disposal segregate->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.